Atuzabrutinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1581714-49-9 |
|---|---|
Molecular Formula |
C30H30FN7O2 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15+/t20-/m1/s1 |
InChI Key |
KZMQPYCXSAGLTB-ZWUNQBBJSA-N |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Atuzabrutinib's Impact on Myeloid Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (SAR444727) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2] While the role of BTK inhibitors in B-cell malignancies is well-established, their impact on the myeloid compartment is an area of growing interest. Myeloid cells, including monocytes, macrophages, neutrophils, and microglia, are key players in innate immunity and inflammation. Their dysregulation is implicated in a wide range of diseases, from autoimmune disorders to cancer and neuroinflammatory conditions. This technical guide provides an in-depth overview of the effect of this compound on myeloid cell activation, summarizing key preclinical findings, outlining experimental methodologies, and visualizing the underlying signaling pathways.
Mechanism of Action: BTK Inhibition in Myeloid Cells
BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways downstream of various receptors expressed on myeloid cells, including Fc receptors (FcRs), Toll-like receptors (TLRs), and chemokine receptors.[3] By inhibiting BTK, this compound is expected to modulate multiple aspects of myeloid cell function, including activation, migration, phagocytosis, and cytokine production.
A key reported mechanism for this compound is its ability to prevent neutrophil recruitment by inhibiting macrophage antigen-1 (Mac-1) signaling.[1][4] Mac-1, also known as integrin αMβ2 (CD11b/CD18), is a crucial adhesion molecule involved in the firm adhesion and transmigration of neutrophils and other myeloid cells to sites of inflammation.
Quantitative Data on the Effects of BTK Inhibitors on Myeloid Cells
While specific quantitative data for this compound is limited in publicly available literature, studies on other BTK inhibitors, such as ibrutinib and acalabrutinib, provide valuable insights into the expected effects. The following tables summarize key quantitative findings from these related compounds.
Table 1: Effect of BTK Inhibitors on Myeloid Cell Cytokine Production
| Cytokine | Myeloid Cell Type | BTK Inhibitor | Concentration | % Inhibition (approx.) | Reference |
| TNF-α | Human Monocytes | Ibrutinib | 1 µM | 50-70% | [5] |
| IL-1β | Human Monocytes | Ibrutinib | 1 µM | 60-80% | [6] |
| IL-6 | Human Monocytes | Ibrutinib | 1 µM | 40-60% | [7] |
| IL-1β | In vitro generated TAMs | Ibrutinib | 1 µM | Significant decrease | [6] |
| TNF-α | Murine Macrophages | Ibrutinib | 1 µM | Significant decrease | [8] |
| IL-6 | Murine Macrophages | Ibrutinib | 1 µM | Significant decrease | [8] |
Note: TAMs refer to Tumor-Associated Macrophages.
Table 2: Effect of BTK Inhibitors on Myeloid Cell Migration and Adhesion
| Assay | Myeloid Cell Type | BTK Inhibitor | Concentration | Effect | Reference |
| Chemotaxis to C5a | Human Monocytes | Ibrutinib | 1 µM | Reduced migration | [8] |
| Chemotaxis to CCL2 | Human Monocytes | Ibrutinib | 1 µM | Reduced migration | [8] |
| Neutrophil Recruitment | Murine Neutrophils | PRN473 (this compound) | 20 mg/kg | Significantly reduced | [4] |
| Intravascular Crawling | Murine Neutrophils | PRN473 (this compound) | 20 mg/kg | Significantly reduced | [9] |
Table 3: Effect of BTK Inhibitors on Myeloid Cell Phagocytosis
| Phagocytic Target | Myeloid Cell Type | BTK Inhibitor | Concentration | Effect | Reference |
| Antibody-opsonized CLL cells | Human Monocyte-Derived Macrophages | Ibrutinib | 0.41–100 µM | Significantly inhibited | [10] |
| Antibody-opsonized CLL cells | Human Monocyte-Derived Macrophages | Acalabrutinib | Up to 100 µM | No significant effect | [10] |
| Apoptotic CLL cells (Efferocytosis) | Human Monocyte-Derived Macrophages | Ibrutinib | Up to 10 µM | No significant change | [10] |
| Apoptotic CLL cells (Efferocytosis) | Human Monocyte-Derived Macrophages | Acalabrutinib | Up to 10 µM | No significant change | [10] |
Note: CLL stands for Chronic Lymphocytic Leukemia.
Signaling Pathways Modulated by this compound in Myeloid Cells
The inhibitory effects of this compound on myeloid cell activation are mediated through the modulation of several key signaling pathways.
Mac-1 Signaling Pathway and Neutrophil Recruitment
This compound has been shown to inhibit neutrophil recruitment by targeting the Mac-1 signaling pathway.[1][4] This pathway is crucial for the adhesion and migration of neutrophils to inflammatory sites.
Fcγ Receptor (FcγR) Signaling Pathway
FcγRs on macrophages and other myeloid cells mediate phagocytosis of antibody-opsonized targets. BTK is a key component of the FcγR signaling cascade. Inhibition of BTK can therefore affect antibody-dependent cellular phagocytosis (ADCP).
Toll-Like Receptor (TLR) and NF-κB Signaling Pathway
TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses, largely through the NF-κB pathway. BTK is involved in TLR signaling, and its inhibition can dampen the production of pro-inflammatory cytokines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRN473, an inhibitor of Bruton's tyrosine kinase, inhibits neutrophil recruitment via inhibition of macrophage antigen-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for interaction of the NLRP3 inflammasome and Bruton’s tyrosine kinase in tumor-associated macrophages: implications for myeloid cell production of interleukin-1beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]
- 8. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The highly selective Bruton tyrosine kinase inhibitor acalabrutinib leaves macrophage phagocytosis intact - PMC [pmc.ncbi.nlm.nih.gov]
Atuzabrutinib's Role in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (formerly known as PRN1008 or rilzabrutinib) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immune pathways, making it a compelling therapeutic target for a range of autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy in various preclinical autoimmune disease models, and the experimental protocols utilized in these studies.
Mechanism of Action: BTK Inhibition
This compound selectively and reversibly binds to BTK, inhibiting its enzymatic activity.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3][4] By inhibiting BTK, this compound effectively dampens B-cell activation and proliferation.[5]
Beyond its effects on B-cells, this compound also modulates the activity of innate immune cells, including macrophages, neutrophils, and mast cells, by inhibiting signaling through Fc receptors.[3][5] This dual action on both B-cells and innate immune cells contributes to its broad anti-inflammatory and immunomodulatory effects.[5]
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.
Caption: this compound inhibits BTK, a key enzyme in the B-cell receptor signaling pathway.
Preclinical Efficacy in Autoimmune Disease Models
This compound has demonstrated significant efficacy in a variety of animal models of autoimmune diseases, highlighting its potential as a broad-spectrum therapeutic agent.
Rheumatoid Arthritis
In rodent models of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, this compound demonstrated a dose-dependent improvement in clinical scores and joint pathology.[5]
Systemic Lupus Erythematosus (SLE)
Studies in mouse models of lupus have shown that BTK inhibition can ameliorate disease.[6] While specific data for this compound in lupus models is emerging, the mechanism of action suggests potential benefits in reducing autoantibody production and inflammation.
Pemphigus
This compound has shown rapid clinical improvement in canines with naturally occurring pemphigus, an autoimmune blistering disease.[5] This provides a strong rationale for its development in human pemphigus.
Immune Thrombocytopenia (ITP)
In a mouse model of ITP, this compound demonstrated a dose-dependent reduction in platelet loss.[5][7] This preclinical finding supported the investigation of this compound in clinical trials for ITP.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and early clinical studies of this compound.
| Parameter | Value | Cell/System | Reference |
| In Vitro Potency | |||
| IC50 (B-cell proliferation) | 5 ± 2.4 nM | Human B-cells | [5] |
| IC50 (CD69 Expression) | 126 ± 32 nM | Human CD20+ B-cells | [5] |
| IC50 (BTK Occupancy) | 233 ± 75 nM | Human Whole Blood | [5] |
Table 1: In Vitro Potency of this compound
| Model | Species | Key Findings | Reference |
| In Vivo Efficacy | |||
| Collagen-Induced Arthritis | Rat | Dose-dependent improvement in clinical scores and joint pathology. | [5] |
| Immune Thrombocytopenia | Mouse | Dose-dependent reduction in platelet loss. | [5][7] |
| Antibody-Induced Nephritis | Mouse | Provided kidney protection. | [5] |
| Arthus Reaction | Rat | Blockade of the inflammatory reaction. | [5] |
| Pemphigus | Canine | Rapid clinical improvement. | [5] |
Table 2: Summary of this compound Efficacy in Animal Models
| Study Phase | Indication | Key Outcome | Reference |
| Clinical Data | |||
| Phase 1/2 | Immune Thrombocytopenia (ITP) | 33% of patients achieved the primary endpoint (platelet count > 50,000/µl). | [7] |
| Phase 1 | Healthy Volunteers | High and sustained levels of BTK occupancy in peripheral blood mononuclear cells. | [9] |
Table 3: Key Clinical Findings for this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to evaluate this compound in autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Methodology Details:
-
Animals: Typically, male Lewis rats are used.
-
Induction: Animals are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster immunization with collagen in Freund's incomplete adjuvant is given 7 days later.
-
Treatment: this compound or vehicle is administered orally, once or twice daily, starting from the first signs of arthritis or prophylactically.
-
Assessment: Disease severity is assessed by scoring clinical signs such as paw swelling, erythema, and joint mobility. At the end of the study, joints are collected for histopathological analysis to evaluate inflammation, pannus formation, and bone erosion.
Immune Thrombocytopenia (ITP) in Mice
The antibody-induced ITP model is used to study the rapid destruction of platelets.
Caption: Experimental workflow for the antibody-induced Immune Thrombocytopenia (ITP) model.
Methodology Details:
-
Animals: Commonly used mouse strains include BALB/c or C57BL/6.
-
Treatment: Mice are pre-treated with this compound or vehicle via oral gavage.
-
Induction: ITP is induced by intravenous or intraperitoneal injection of a specific anti-platelet antibody, such as an anti-CD41 antibody.
-
Assessment: Blood samples are collected at various time points post-antibody injection to monitor platelet counts using a hematology analyzer. The efficacy of this compound is determined by its ability to prevent or reduce the drop in platelet count compared to the vehicle-treated group.
Conclusion
This compound has demonstrated a compelling preclinical profile as a potent and selective BTK inhibitor with broad applicability across various autoimmune disease models. Its dual action on both B-cells and innate immune cells provides a strong mechanistic rationale for its therapeutic potential. The quantitative data from in vitro and in vivo studies, along with early clinical findings, support the continued development of this compound as a promising oral therapy for a range of autoimmune and inflammatory disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the role of BTK inhibition in autoimmunity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Atuzabrutinib discovery and development history
An In-depth Technical Guide to the Discovery and Development of Atuzabrutinib
Introduction
This compound, also known as PRN473 or SAR444727, is a selective, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Developed by Principia Biopharma using its proprietary Tailored Covalency® platform, this compound was designed for the topical treatment of immune-mediated diseases.[4][5] BTK is a critical signaling enzyme in various hematopoietic cells, including B-lymphocytes and innate immune cells, making it a key therapeutic target for a range of autoimmune and inflammatory disorders.[6][7] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.
Discovery and Development History
The development of this compound is rooted in the strategic design of next-generation BTK inhibitors aimed at improving upon the first-generation, irreversible inhibitors which are primarily limited to oncology indications.[6] Principia Biopharma, later acquired by Sanofi in 2020, leveraged its "Tailored Covalency®" platform to create inhibitors that form a reversible covalent bond with their target.[4] This approach was intended to optimize the balance of efficacy and safety, allowing for prolonged target engagement with minimal systemic exposure, a desirable profile for chronic immune diseases.[4][8]
The discovery of this compound (designated as compound 11 in its discovery publication) and its sister compound, the orally administered rilzabrutinib (PRN1008), was detailed in the Journal of Medicinal Chemistry.[6][9] this compound was specifically formulated as a topical agent to deliver localized BTK inhibition in skin-related autoimmune conditions.[5]
The development timeline highlights a focused effort on dermatological applications:
-
January 9, 2020: Principia Biopharma announced the expansion of its BTK franchise with the initiation of clinical development for PRN473 Topical.[5]
-
Phase 1 Trials: this compound completed three Phase 1 trials in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of the topical formulation (ACTRN12620000264987, ACTRN12620000693921).[10]
-
Phase 2a Trial: A Phase 2a study (NCT04992546) was initiated to evaluate the efficacy and safety of this compound topical gel in patients with mild-to-moderate atopic dermatitis.[10][11]
-
Discontinuation: Despite promising preclinical data, the Phase 2a trial did not meet its primary endpoints.[12] Subsequently, in May 2023, Sanofi officially discontinued the development of topical this compound for atopic dermatitis and other autoimmune disorders, citing lack of efficacy and suboptimal pharmacokinetic data.[3] Its highest development status is now listed as preclinical for other indications like venous thrombosis.[10]
Mechanism of Action
This compound exerts its therapeutic effect by potently and selectively inhibiting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase from the Tec kinase family, which is an essential downstream signaling component for multiple immune cell receptors.[6][7]
B-Cell Receptor (BCR) Signaling
In B-lymphocytes, BTK is a critical node in the BCR signaling pathway. Upon antigen binding to the BCR, associated kinases like LYN and SYK become activated, leading to the formation of a "signalosome." This complex recruits and activates BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[7][13] Activated PLCγ2 generates secondary messengers that trigger calcium mobilization and activate downstream transcription factors such as NF-κB and NFAT.[7] This cascade is essential for B-cell proliferation, differentiation into antibody-producing plasma cells, and survival.[14] By inhibiting BTK, this compound effectively blocks this entire downstream signaling cascade, thereby reducing the activation of autoreactive B-cells and the production of pathogenic autoantibodies.
Fc Receptor (FcR) Signaling
BTK is also integral to signaling downstream of Fc receptors on innate immune cells like mast cells, basophils, and macrophages.[7][15] For instance, the cross-linking of high-affinity IgE receptors (FcεRI) on mast cells and basophils by allergen-IgE complexes leads to the activation of LYN and SYK, which subsequently activates BTK.[16] This triggers cellular degranulation, releasing histamine and other pro-inflammatory mediators, a key process in allergic inflammation.[7] Similarly, Fc-gamma receptor (FcγR) signaling in macrophages, which drives phagocytosis of antibody-coated cells, is also BTK-dependent.[17] this compound's inhibition of BTK can therefore block these inflammatory responses from innate immune cells.
Preclinical Studies
This compound and its sister compound rilzabrutinib underwent extensive preclinical evaluation, demonstrating potent and durable BTK inhibition and efficacy in various models of autoimmune disease.
Table 1: Summary of Key Preclinical Findings
| Assay/Model | Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| In Vitro Assays | |||
| BTK Enzyme Inhibition | Rilzabrutinib | Potent inhibition of BTK enzyme activity. | [18] |
| B-Cell Activation (CD69) | Rilzabrutinib | Potent inhibition of BCR-induced CD69 expression in human B-cells (IC50 = 126 ± 32 nM). | [18] |
| B-Cell Proliferation | Rilzabrutinib | Strong inhibition of BCR-induced human B-cell proliferation (IC50 = 5 ± 2.4 nM). | [18] |
| FcγR Signaling (Cytokine Release) | BMS-986142 (BTKi) | Inhibited TNF-α and IL-6 production from human PBMCs stimulated via FcγR (IC50 = 3-4 nM). | [17] |
| Platelet Activation (CLEC-2) | This compound, Rilzabrutinib | Potently inhibited C-type lectin-like receptor 2 (CLEC-2)–mediated platelet activation. | [10] |
| In Vivo Models | |||
| Rodent Collagen-Induced Arthritis (CIA) | This compound, Rilzabrutinib | Showed dose-dependent efficacy, reducing ankle swelling and joint pathology. | [6][9][19] |
| Mouse Venous Thrombosis | This compound | Significantly reduced thrombus formation in inferior vena cava (IVC) stenosis and Salmonella infection models. | [10] |
| Canine Pemphigus Foliaceus | Rilzabrutinib | Demonstrated rapid clinical improvement and disease control in naturally occurring canine pemphigus. |[6] |
Key Experimental Protocols
BTK Occupancy Assay in PBMCs
This assay measures the degree to which this compound is bound to its BTK target within peripheral blood mononuclear cells (PBMCs).
-
Sample Preparation: Whole blood is treated with serial dilutions of this compound (or DMSO as a vehicle control) and incubated for 1 hour at 37°C.
-
PBMC Isolation: PBMCs are isolated from the treated blood samples using a Ficoll density gradient centrifugation.
-
Probe Labeling: Isolated PBMCs are incubated with a fluorescently-labeled (e.g., BODIPY) or biotinylated irreversible BTK probe. This probe binds to any BTK enzyme that is not already occupied by this compound.
-
Lysis and Detection: Cells are lysed, and the amount of fluorescent or biotinylated probe bound to BTK is quantified using flow cytometry or a plate-based assay (e.g., TR-FRET).
-
Calculation: The percent BTK occupancy by this compound is calculated by comparing the signal from the drug-treated samples to the vehicle-treated samples. A lower signal in the treated sample indicates higher BTK occupancy.[18][20]
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
-
Immunization: Lewis rats are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant).
-
Booster: A booster injection is administered 7 days after the initial immunization to ensure a robust arthritic response.
-
Treatment: Once arthritis is established (typically around day 9-11, characterized by visible paw swelling), daily oral administration of this compound or vehicle control is initiated.
-
Efficacy Evaluation: Disease progression is monitored daily or every other day by:
-
Arthritis Score: A visual scoring system to grade the severity of erythema and swelling in each paw (e.g., on a scale of 0-4).
-
Paw Volume/Ankle Diameter: Measurement of paw swelling using calipers or a plethysmometer.
-
Body Weight: Monitored as an indicator of general health.
-
-
Terminal Analysis: At the end of the study, animals are euthanized. Ankle and knee joints are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion. Serum may be collected to measure anti-collagen antibody levels.[19][21][22]
Clinical Development Program
The clinical development of this compound focused exclusively on its topical formulation for skin diseases. The program was ultimately terminated after failing to show efficacy in a Phase 2a study.
Table 2: Summary of this compound Clinical Trials
| Trial Identifier | Phase | Title/Indication | Design | Key Outcome(s) | Status | Reference(s) |
|---|---|---|---|---|---|---|
| ACTRN12620000264987 | 1 | Safety, Tolerability and PK of Topically Administered PRN473 in Healthy Adults | Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose | Assessed safety and PK. | Completed | [10] |
| ACTRN12620000693921 | 1 | Pharmacologic Activity of Topically Administered PRN473 on Skin Reaction | Open-Label, Placebo-Controlled, Challenge Study | Evaluated effect on skin prick challenge in allergic participants. | Completed | [10] |
| NCT04992546 | 2a | Safety, Tolerability, and PK of Topically Administered PRN473 in Mild to Moderate Atopic Dermatitis | Randomized, Double-Blind, Intra-patient Placebo-Controlled | Primary endpoint not met; this compound gel did not improve disease activity compared to placebo. | Completed |[10][11][12] |
Phase 2a Atopic Dermatitis Trial (NCT04992546) Design
The Phase 2a study was designed to rigorously assess the local efficacy of this compound gel while minimizing systemic variability by having each patient serve as their own control.
-
Patient Population: Up to 40 adult patients with mild-to-moderate atopic dermatitis (AD) for at least 6 months.[11]
-
Study Design: The study consisted of a 6-week double-blind period followed by an open-label period.
-
Intra-patient Control: In the double-blind phase, two target skin lesions on each patient were randomly assigned (1:1) to receive either this compound 5% gel or a matching placebo gel, applied twice daily.[11]
-
Endpoints: Efficacy was likely assessed by changes in local lesion scores, such as the Total Sign Score (TSS). Safety, tolerability, and pharmacokinetics were also evaluated.
-
Outcome: The study concluded that topical this compound did not improve disease activity in patients with mild-to-moderate atopic dermatitis. Detailed quantitative data from the trial have not been made publicly available.[12]
Conclusion
This compound was a rationally designed, reversible covalent BTK inhibitor that emerged from a sophisticated drug discovery platform. Preclinical studies demonstrated its potential to modulate key pathways in autoimmunity and inflammation. However, despite a strong scientific rationale, the topical formulation of this compound failed to demonstrate clinical efficacy in atopic dermatitis, leading to the discontinuation of its development. The story of this compound underscores the significant challenges in translating preclinical promise into clinical success, particularly in the realm of topical drug delivery for complex inflammatory skin diseases. The knowledge gained from its development, however, continues to inform the broader field of BTK inhibition for immune-mediated disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound - Principia Biopharma/Sanofi - AdisInsight [adisinsight.springer.com]
- 4. Sanofi to Acquire Principia for Autoimmune R&D | Sanofi [sanofi.com]
- 5. Principia Announces Expansion of its BTK Franchise with PRN473 Topical - BioSpace [biospace.com]
- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principia Biopharma Presents Full Phase 1 Clinical Trial Results For PRN1008, A Novel Reversible Covalent BTK Inhibitor, Supporting Further Clinical Development In Autoimmune And Inflammatory Diseases - BioSpace [biospace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound Topical Gel Does Not Improve Disease Activity in Patients with Mild-to-Moderate Atopic Dermatitis: Findings from a Phase 2A Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ability of Bruton's Tyrosine Kinase Inhibitors to Sequester Y551 and Prevent Phosphorylation Determines Potency for Inhibition of Fc Receptor but not B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
Atuzabrutinib and Its Role in Microglia Activation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily mediated by microglia—the resident immune cells of the central nervous system (CNS)—is a critical component in the pathogenesis of numerous neurodegenerative and autoimmune diseases, including multiple sclerosis (MS) and Alzheimer's disease (AD). Bruton's tyrosine kinase (BTK), a key intracellular signaling enzyme, has emerged as a promising therapeutic target due to its central role in the activation of both B cells and myeloid cells, including microglia.[1][2] Atuzabrutinib (SAR444727) is a reversible, selective inhibitor of BTK.[1] While direct public data on this compound's specific interactions with microglia is limited, this guide synthesizes the extensive preclinical and clinical research on the role of BTK inhibition in modulating microglial activation. The data presented, derived from studies of functionally similar BTK inhibitors, provides a strong mechanistic framework for understanding the potential therapeutic effects of this compound in the CNS. This document details the underlying signaling pathways, summarizes key quantitative data from relevant studies, outlines experimental protocols, and provides visualizations of the core mechanisms.
This compound and the Bruton's Tyrosine Kinase (BTK) Target
This compound is a reversible and selective inhibitor of Bruton's tyrosine kinase.[1] BTK is a non-receptor tyrosine kinase from the Tec family, critically involved in multiple immune cell signaling pathways.[3] In the context of neuroinflammation, BTK is highly expressed in microglia and is upregulated in chronic inflammatory conditions within the CNS, such as in MS lesions.[2] Its inhibition represents a dual approach to treating neuroinflammatory diseases by targeting both the adaptive immune system (B cells) and the innate immune system (microglia and macrophages) within the CNS.[2] A key advantage for this class of drugs is the potential for CNS penetration, allowing direct engagement with resident microglia behind the blood-brain barrier.[4][5]
The Role of BTK in Microglia Activation and Function
Microglia exist in a spectrum of activation states. In pathological contexts, they can adopt a pro-inflammatory phenotype, releasing cytokines, chemokines, and reactive oxygen species that contribute to neuronal damage.[6][7] BTK is a central node in the signaling cascades that drive this pro-inflammatory activation.
Key Signaling Pathways
BTK functions downstream of several receptors crucial for microglial activation:
-
Fc Gamma Receptor (FcγR) Signaling: In diseases like MS, immunoglobulins (IgG) in the CNS can activate microglia via FcγRs. BTK is directly involved in the signaling cascade following FcγR engagement, leading to the production of pro-inflammatory cytokines like TNF-α and chemokines.[2] Inhibition of BTK has been shown to block these deleterious effects of FcγR activation.
-
Toll-Like Receptor (TLR) Signaling: BTK is also implicated in signaling downstream of TLRs, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates TLR4 and can induce a robust pro-inflammatory microglial response that is modulated by BTK.[8]
-
NLRP3 Inflammasome Activation: Some studies have identified BTK as an upstream regulator of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 and leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[9]
Below is a diagram illustrating the central role of BTK in microglia signaling pathways.
Modulation of Microglial Functions by BTK Inhibition
-
Cytokine and Chemokine Release: Studies using the BTK inhibitor evobrutinib demonstrated a significant reduction in the production of pro-inflammatory cytokines, such as TNF-α and CC-chemokine ligand 3 (CCL3), by activated microglia.[2] Similarly, the BTK inhibitor rilzabrutinib was shown to inhibit TNF-α production from human monocytes activated via FcγR pathways.[3]
-
Phagocytosis: The role of BTK in microglial phagocytosis is complex. Some studies report that BTK inhibition reduces the phagocytic uptake of zymosan bioparticles and synaptosomes by microglia.[10][11] This suggests that in diseases like Alzheimer's, where excessive synaptic pruning by microglia may be detrimental, BTK inhibition could be protective.[10] Conversely, in a model of toxic demyelination, BTK inhibition with evobrutinib promoted the clearance of myelin debris by microglia, accelerating remyelination.[2] This indicates that the effect of BTK inhibition on phagocytosis may be context- and substrate-dependent.
-
Antigen Presentation and Morphology: BTK inhibition can modulate the expression of surface markers associated with antigen presentation. Treatment with evobrutinib reduced the expression of CD86 on microglia in a chronic EAE model.[2] Furthermore, blocking BTK function in ex vivo brain slices was found to maintain microglia in a resting morphological state.[10][11]
Quantitative Data on BTK Inhibition in Microglia
The following tables summarize key quantitative findings from preclinical studies on various BTK inhibitors, which serve as a proxy for the potential effects of this compound.
| Table 1: Cellular Potency of BTK Inhibitors | |
| Inhibitor | Assay |
| Rilzabrutinib | TNF-α production (IgG-activated human monocytes) |
| Tolebrutinib | Antigen-stimulated B cell activation |
| Evobrutinib | Antigen-stimulated B cell activation |
| Fenebrutinib | Antigen-stimulated B cell activation |
| Table 2: CNS Penetration of BTK Inhibitors | |
| Inhibitor | Model/Species |
| Ibrutinib | Human (PCNSL patient) |
| Zanubrutinib | Human (DLBCL patients) |
| Zanubrutinib | Human (DLBCL patients) |
| Tolebrutinib | Non-human primate |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of protocols from key studies investigating BTK inhibition in microglia.
In Vitro Microglia Activation Assay
-
Objective: To determine the effect of a BTK inhibitor on cytokine release from activated microglia.[2]
-
Cell Culture: Primary murine microglia are isolated from the cortices of neonatal (P0-P3) C57BL/6 mice. Cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF).
-
Experimental Procedure:
-
Microglia are seeded into 96-well plates.
-
Cells are pre-treated with the BTK inhibitor (e.g., evobrutinib) at various concentrations or vehicle (DMSO) for 1 hour.
-
Microglia are then stimulated with immune complexes (e.g., ovalbumin/anti-ovalbumin IgG) to activate FcγR pathways, or with LPS to activate TLR4 pathways.
-
After 24 hours of incubation, the supernatant is collected.
-
-
Analysis: Cytokine and chemokine concentrations (e.g., TNF-α, CCL3) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
Ex Vivo Brain Slice Phagocytosis Assay
-
Objective: To assess the impact of BTK inhibition on microglial phagocytosis in a system that retains brain cytoarchitecture.[10]
-
Slice Preparation: Acute brain slices (300 µm thick) are prepared from adult mice using a vibratome. Slices are typically taken from the hippocampus or cortex and maintained in artificial cerebrospinal fluid (aCSF).
-
Experimental Procedure:
-
Brain slices are allowed to recover for at least 1 hour.
-
Slices are pre-incubated with a BTK inhibitor (e.g., CC-292 or ibrutinib) or vehicle for 2 hours.
-
Fluorescently-labeled particles (e.g., pHrodo-conjugated zymosan bioparticles) are added to the slices.
-
Slices are incubated for 1-2 hours to allow for phagocytosis.
-
-
Analysis:
-
Slices are fixed, permeabilized, and stained with an antibody against a microglial marker (e.g., Iba1).
-
Confocal microscopy is used to visualize the slices.
-
Image analysis software is used to quantify the uptake of fluorescent particles within Iba1-positive microglia.
-
The workflow for such an experiment is visualized below.
Experimental Autoimmune Encephalomyelitis (EAE) Animal Model
-
Objective: To evaluate the effect of BTK inhibition on neuroinflammation and disease progression in a mouse model of multiple sclerosis.[2]
-
Model Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment Protocol:
-
Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5).
-
Treatment with a BTK inhibitor (e.g., evobrutinib, administered via oral gavage) or vehicle begins either prophylactically or after disease onset.
-
-
Analysis:
-
Clinical Scoring: Daily assessment of disease severity.
-
Histology: At the study endpoint, spinal cords and brains are harvested, fixed, and processed for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Flow Cytometry: Immune cells are isolated from the CNS and analyzed by flow cytometry for microglial activation markers (e.g., CD45, CD86) and immune cell infiltration.
-
Conclusion and Future Directions
The inhibition of Bruton's tyrosine kinase represents a compelling strategy for modulating microglia-driven neuroinflammation. As demonstrated through studies of several CNS-penetrant BTK inhibitors, this mechanism can potently suppress pro-inflammatory cytokine release and alter microglial phagocytic activity and morphology. This compound, as a selective BTK inhibitor, is mechanistically poised to exert similar effects within the central nervous system. The data strongly suggest that by targeting BTK, this compound could mitigate the chronic inflammation that drives progression in diseases like multiple sclerosis.
Future research should focus on generating this compound-specific data in human-derived microglial systems (e.g., iPSC-derived microglia) to confirm these effects and further elucidate its impact on the complex spectrum of microglial activation states. Additionally, clinical studies incorporating advanced neuroimaging and cerebrospinal fluid biomarkers will be essential to directly assess the engagement of this compound with microglia and its downstream effects on neuroinflammation in patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibitors in primary central nervous system lymphoma—evaluation of anti-tumor efficacy and brain distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 6. Abrocitinib Attenuates Microglia-Mediated Neuroinflammation after Traumatic Brain Injury via Inhibiting the JAK1/STAT1/NF-κB Pathway [mdpi.com]
- 7. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib modulates Aβ/tau pathology, neuroinflammation, and cognitive function in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton’s tyrosine kinase drives neuroinflammation and anxiogenic behavior in mouse models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Bruton's Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Atuzabrutinib for Multiple Sclerosis: A Technical Guide
Disclaimer: Preclinical data specific to atuzabrutinib (formerly PRN1008) in multiple sclerosis models is limited in the public domain. This guide synthesizes the established mechanism of action and preclinical findings for the broader class of central nervous system (CNS)-penetrant BTK inhibitors to provide a representative technical framework for this compound's evaluation. Data from specific surrogate molecules, such as evobrutinib and remibrutinib, are used for illustrative purposes and are clearly noted.
Executive Summary
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target for multiple sclerosis (MS). BTK is a key enzyme in the signaling pathways of both B cells and myeloid cells, including microglia, which are central to MS pathology.[1] BTK inhibitors aim to modulate both the peripheral adaptive immune response and compartmentalized CNS inflammation.[2] This is achieved by inhibiting B-cell activation and by suppressing the pro-inflammatory functions of microglia within the brain and spinal cord.[1] Preclinical studies using the Experimental Autoimmune Encephalomyelitis (EAE) model, the most common animal model for MS, have demonstrated that BTK inhibitors can significantly reduce disease severity, inflammation, and demyelination.[2][3] This document provides a detailed overview of the mechanism of action, experimental protocols, and key preclinical data relevant to the evaluation of BTK inhibitors like this compound for the treatment of MS.
Mechanism of Action: Dual Inhibition of B Cells and Microglia
BTK is a non-receptor tyrosine kinase that functions as a crucial signaling node downstream of the B-cell receptor (BCR) on B lymphocytes and Fc receptors (FcR) on myeloid cells like microglia.[2][4]
-
In B Cells: Upon antigen binding to the BCR, BTK is activated, leading to a signaling cascade that promotes B-cell proliferation, differentiation, and the production of autoantibodies and pro-inflammatory cytokines—key pathogenic processes in MS.[1]
-
In Microglia: Within the CNS, BTK is expressed in microglia and is involved in their activation in response to inflammatory stimuli.[1][2] BTK inhibition can suppress microglial activation, reducing the release of inflammatory mediators and potentially promoting a shift towards a more neuroprotective phenotype, which may aid in remyelination.[2]
The dual action on both adaptive (B cell) and innate (microglia) immunity makes BTK inhibition a promising strategy for addressing both the relapsing and progressive forms of MS.[2]
Preclinical Efficacy in EAE Models
The EAE model is the standard for evaluating MS therapeutics.[5] Efficacy is measured by a reduction in clinical scores (correlating with paralysis), CNS immune cell infiltration, and demyelination.
Data Presentation: Efficacy of BTK Inhibitors in EAE
The following tables summarize representative quantitative data from preclinical studies of BTK inhibitors in EAE models.
Table 1: Effect of BTK Inhibitors on EAE Clinical Score
| Compound | EAE Model | Dosing Regimen | Maximum Mean Clinical Score (Vehicle) | Maximum Mean Clinical Score (Treated) | % Reduction | Reference |
|---|---|---|---|---|---|---|
| Remibrutinib | HuMOG EAE (B-cell dependent) | 30 mg/kg, oral, daily | ~3.5 | ~1.5 | ~57% | [4][6] |
| Evobrutinib | PLP EAE (T-cell driven) | 30 mg/kg, oral, daily | ~3.0 | ~2.0 | ~33% | [2] |
| Ibrutinib | SPEAE (Biozzi Mice) | 10 mg/kg, oral, daily | ~3.2 | ~2.5 | ~22% |[3] |
Table 2: Histopathological and CNS Pharmacodynamic Outcomes
| Compound | EAE Model | Outcome Measured | Vehicle Control | Treated Group | Change | Reference |
|---|---|---|---|---|---|---|
| Remibrutinib | HuMOG EAE | Brain BTK Occupancy | N/A | >90% at 30 mg/kg | High CNS Target Engagement | [6] |
| Evobrutinib | Chronic EAE | Activated Microglia (Iba1+) | High | Significantly Reduced | Reduced Neuroinflammation | [2] |
| Ibrutinib | SPEAE | Infiltrating Myeloid Cells (CD45hiCD11b+) | High | Significantly Reduced | Reduced CNS Infiltration | [3] |
| Zanubrutinib | NMO Model | Demyelination & Axonal Injury | Severe | Ameliorated | Neuroprotection |[7][8] |
Detailed Experimental Protocols
EAE Induction and Therapeutic Dosing (Chronic C57BL/6 Model)
This protocol is a representative example for inducing chronic progressive EAE to test the efficacy of a therapeutic agent.[5][9][10]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer a 100-200 µL subcutaneous injection of the emulsion, typically split across two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Administer Pertussis toxin (PTX) via intraperitoneal (IP) injection on Day 0 and Day 2 post-immunization. PTX facilitates the entry of immune cells into the CNS.
-
-
Clinical Scoring:
-
Begin daily monitoring and scoring of mice from Day 7 post-immunization.
-
Use a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
-
Therapeutic Intervention:
-
Initiate daily oral gavage of the BTK inhibitor (e.g., this compound) or vehicle control at the first sign of clinical disease (typically Day 10-12) and continue for the duration of the study (e.g., 21-30 days).
-
-
Terminal Analysis:
-
At the study endpoint, collect brain and spinal cord tissue for histopathological analysis (demyelination, immune infiltration) and flow cytometry to quantify immune cell populations.
-
In Vitro Microglia Activation Assay
This protocol assesses the ability of a BTK inhibitor to suppress the inflammatory response of microglia.
-
Cell Culture: Use either primary microglia isolated from neonatal mouse brains or a microglial cell line (e.g., BV2).[11]
-
Pre-treatment: Incubate the microglial cells with varying concentrations of the BTK inhibitor (e.g., this compound) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Activate the microglia by adding an inflammatory agent such as Lipopolysaccharide (LPS), which signals through Toll-like receptor 4 (TLR4).[12]
-
Incubation: Culture the cells for an additional 24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.
-
Nitric Oxide Measurement: Use the Griess reagent to measure nitrite levels in the supernatant as an indicator of nitric oxide production.[12]
-
Gene Expression: Extract RNA from the cells and perform qPCR to analyze the expression of inflammatory genes.
-
CNS Penetration and Pharmacokinetics
Evaluating the ability of a BTK inhibitor to cross the blood-brain barrier (BBB) is critical.[13]
-
Animal Dosing: Administer a single oral dose of the BTK inhibitor to healthy mice or non-human primates.
-
Sample Collection: At various time points post-dosing, collect time-matched samples of whole blood (for plasma separation) and cerebrospinal fluid (CSF). At the terminal time point, perfuse the animals and collect brain tissue.
-
Sample Processing: Homogenize the brain tissue. Process all samples (plasma, CSF, brain homogenate) to extract the drug.
-
Quantification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately measure the concentration of the drug in each matrix.
-
Analysis: Calculate key pharmacokinetic parameters, including the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB penetration.[14] A higher Kp,uu indicates better CNS penetration. For example, the BTK inhibitor zanubrutinib has shown a corrected mean CSF/plasma ratio of 42.7% in human subjects, indicating excellent BBB penetration.[15]
Conclusion
The preclinical evidence for CNS-penetrant BTK inhibitors strongly supports their therapeutic potential for multiple sclerosis. By dually targeting B-cell activation in the periphery and microglial-driven inflammation within the CNS, these agents represent a promising approach to modify the course of both relapsing and progressive forms of the disease. The experimental frameworks detailed in this guide provide a robust basis for the continued preclinical evaluation of this compound and other novel BTK inhibitors, with a critical focus on demonstrating CNS target engagement and downstream immunological and neuroprotective effects.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton's tyrosine kinase-bearing B cells and microglia in neuromyelitis optica spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. excli.de [excli.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preliminary Evaluation of Zanubrutinib-Containing Regimens in DLBCL and the Cerebrospinal Fluid Distribution of Zanubrutinib: A 13-Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Atuzabrutinib's In Vitro Impact on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (formerly PRN2246/SAR442168) is an investigational, orally administered, brain-penetrant, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor. BTK is a crucial signaling enzyme in B-lymphocytes and myeloid cells, playing a significant role in the pathways that lead to the production of inflammatory cytokines. By inhibiting BTK, this compound is hypothesized to modulate the immune response and reduce the inflammation that drives various autoimmune diseases. This technical guide provides an in-depth overview of the in vitro effects of BTK inhibition on cytokine production, using this compound as a focal point and drawing representative data from other selective BTK inhibitors where specific data for this compound is not yet publicly available.
Core Mechanism of Action: BTK Inhibition
Bruton's tyrosine kinase is a key component of several signaling pathways that are essential for the activation of various immune cells. Two of the most well-characterized pathways are the B-cell receptor (BCR) signaling pathway and the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells and basophils.
B-Cell Receptor (BCR) Signaling
In B-cells, the binding of an antigen to the BCR initiates a signaling cascade that leads to B-cell proliferation, differentiation, and the production of cytokines. BTK is a critical enzyme in this pathway. Its inhibition by this compound is expected to block these downstream effects, thereby reducing the production of pro-inflammatory cytokines by B-cells.
Fc Epsilon RI (FcεRI) Signaling
In mast cells and basophils, the cross-linking of IgE bound to FcεRI by allergens triggers a signaling cascade that results in the release of histamine, leukotrienes, and various pro-inflammatory cytokines. BTK is also a key mediator in this pathway. Inhibition of BTK by this compound is expected to prevent the degranulation of these cells and inhibit the production and release of inflammatory cytokines.
Quantitative Data on Cytokine Inhibition
Disclaimer: Specific in vitro cytokine inhibition data for this compound is not extensively available in the public domain at the time of this writing. The following table presents representative data from studies on acalabrutinib , another highly selective BTK inhibitor, to illustrate the expected effects of this class of drugs on cytokine production. These data should be considered illustrative of the potential effects of this compound and not as direct results for this compound itself.
| Cytokine | Cell Type | Stimulus | Drug Concentration | Observed Effect (% Inhibition) |
| TNF-α | Chronic Lymphocytic Leukemia (CLL) B-cells | Obinutuzumab (10 µg/mL) | 1 µM | ~75% |
| 10 µM | ~85% | |||
| IL-6 | Chronic Lymphocytic Leukemia (CLL) B-cells | Obinutuzumab (10 µg/mL) | 1 µM | ~60% |
| 10 µM | ~70% | |||
| IL-8 | Chronic Lymphocytic Leukemia (CLL) B-cells | Obinutuzumab (10 µg/mL) | 1 µM | ~50% |
| 10 µM | ~60% |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro effects of BTK inhibitors on cytokine production.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To obtain a mixed population of immune cells, including lymphocytes and monocytes, from whole blood.
-
Methodology:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, penicillin, and streptomycin) and perform a cell count using a hemocytometer or automated cell counter.
-
In Vitro Cytokine Production Assay
-
Objective: To measure the amount of specific cytokines produced by immune cells in response to a stimulus, and the inhibitory effect of a drug.
-
Methodology:
-
Plate the isolated PBMCs or specific immune cell subsets (e.g., purified B-cells, monocytes) in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of this compound (or another BTK inhibitor) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agent to induce cytokine production. Common stimuli include:
-
For B-cells: Anti-IgM, CD40L, or CpG oligonucleotides.
-
For monocytes/macrophages: Lipopolysaccharide (LPS).
-
For T-cells: Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA).
-
For mast cells/basophils: Anti-IgE followed by a cross-linking agent, or specific allergens.
-
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Quantification
-
Objective: To measure the concentration of specific cytokines in the collected cell culture supernatants.
-
Common Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).
-
Incubate and wash, then add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
-
Cytometric Bead Array (CBA):
-
Mix the collected supernatants with a cocktail of beads, each coated with a capture antibody for a different cytokine and having a unique fluorescence intensity.
-
Add a phycoerythrin (PE)-conjugated detection antibody cocktail.
-
Incubate to form sandwich complexes on the beads.
-
Wash the beads and acquire the data on a flow cytometer.
-
The fluorescence intensity of the PE indicates the amount of cytokine, and the unique fluorescence of each bead identifies the specific cytokine. This allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting in vitro cytokine inhibition studies.
Conclusion
This compound, as a potent BTK inhibitor, is expected to exert significant inhibitory effects on the production of pro-inflammatory cytokines from various immune cells. The in vitro assays and protocols described in this guide provide a robust framework for quantifying these effects and further elucidating the immunomodulatory properties of this compound and other BTK inhibitors. The representative data from acalabrutinib suggests that this class of molecules can effectively suppress key inflammatory mediators such as TNF-α, IL-6, and IL-8. Further research with this compound will be crucial to fully characterize its specific cytokine inhibition profile and its therapeutic potential in autoimmune and inflammatory diseases.
Methodological & Application
Atuzabrutinib: Application Notes for DMSO-Based In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (SAR444727) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for B-cell proliferation, survival, and differentiation. Dysregulation of the BTK signaling cascade is implicated in various B-cell malignancies and autoimmune diseases, making this compound a compound of significant interest for therapeutic development. These application notes provide detailed protocols for the solubilization and preparation of this compound in dimethyl sulfoxide (DMSO) for use in in vitro cell-based assays, along with an overview of the relevant signaling pathway and a general experimental workflow.
Data Presentation
This compound Properties and Solubility
| Parameter | Value | Reference |
| Molecular Weight | 539.59 g/mol | N/A |
| Solubility in DMSO | 100 mg/mL (185.32 mM) | [1] |
| Appearance | Crystalline solid | N/A |
| Storage | -20°C (as solid) | N/A |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Pre-warming DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.96 mg of this compound.
-
Adding DMSO: Add the appropriate volume of high-purity DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 53.96 mg of this compound.
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note on DMSO Concentration in Cell Culture: It is crucial to minimize the final concentration of DMSO in cell culture experiments, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.1% is generally recommended. Always include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in your assays.
In Vitro B-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of B-cells stimulated through the B-cell receptor pathway.
Materials:
-
B-cell line (e.g., Ramos, Raji) or primary B-cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
B-cell stimulus (e.g., anti-IgM antibody)
-
This compound stock solution (prepared in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine, BrdU, or a resazurin-based reagent)
-
Plate reader (scintillation counter for [3H]-thymidine, spectrophotometer for BrdU/resazurin)
Protocol:
-
Cell Seeding: Seed the B-cells in a 96-well plate at an optimized density in complete cell culture medium.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remember to also prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Stimulation: Add the B-cell stimulus (e.g., anti-IgM) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
For [3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For BrdU: Add the BrdU reagent for the final 2-4 hours of incubation. Follow the manufacturer's protocol for the BrdU ELISA to quantify cell proliferation.
-
For Resazurin-based assays: Add the resazurin reagent for the final 2-4 hours of incubation and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the data and determine the IC50 value for this compound.
Mandatory Visualizations
BTK Signaling Pathway
Caption: this compound inhibits the BTK signaling pathway.
Experimental Workflow for In Vitro Testing
Caption: Workflow for B-cell proliferation assay.
References
Application Notes and Protocols: Atuzabrutinib in Microglia Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, largely mediated by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), respond to pathogenic stimuli and cellular debris by transitioning to an activated state. This activation, while intended to be protective, can become chronic and lead to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, thereby contributing to neuronal damage.
Bruton's tyrosine kinase (BTK) has emerged as a critical signaling molecule in myeloid cells, including microglia.[1][2] Its activation is implicated in pro-inflammatory responses. Atuzabrutinib (SAR444727), a selective and reversible BTK inhibitor, presents a promising therapeutic strategy to modulate microglia-mediated neuroinflammation.[3][4]
These application notes provide detailed protocols to assess the efficacy of this compound in mitigating microglia activation in vitro. The methodologies described herein are designed to offer a robust framework for characterizing the inhibitory potential of this compound on key aspects of microglia activation, including pro-inflammatory cytokine secretion, cell surface marker expression, and intracellular signaling pathways.
I. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the lipopolysaccharide (LPS)-induced BTK signaling pathway in microglia and the general experimental workflow for assessing the impact of this compound.
Caption: LPS-induced BTK signaling pathway in microglia.
Caption: Experimental workflow for this compound assessment.
II. Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative effects of this compound on key markers of microglia activation based on published data for BTK inhibitors.[2][3][5]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS (100 ng/mL) | Greatly Increased | Greatly Increased |
| LPS + this compound (Low Conc.) | Moderately Decreased | Moderately Decreased |
| LPS + this compound (High Conc.) | Significantly Decreased | Significantly Decreased |
Table 2: Effect of this compound on Microglia Activation Markers (Flow Cytometry)
| Treatment Group | % CD86 Positive Cells | CD45 Mean Fluorescence Intensity |
| Vehicle Control | Baseline | Low |
| LPS (100 ng/mL) | Significantly Increased | High |
| LPS + this compound (Low Conc.) | Moderately Decreased | Intermediate |
| LPS + this compound (High Conc.) | Significantly Decreased | Low-Intermediate |
Table 3: Effect of this compound on BTK Pathway Phosphorylation (Western Blot)
| Treatment Group | p-BTK / Total BTK Ratio | p-PLCγ2 / Total PLCγ2 Ratio |
| Vehicle Control | Baseline | Baseline |
| LPS (100 ng/mL) | Significantly Increased | Significantly Increased |
| LPS + this compound (Low Conc.) | Moderately Decreased | Moderately Decreased |
| LPS + this compound (High Conc.) | Significantly Decreased | Significantly Decreased |
III. Experimental Protocols
Protocol 1: Primary Murine Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse pups (P0-P3).[6][7]
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
75-cm² culture flasks
-
Trypsin (2.5%)
-
Trypsin inhibitor
-
DNase I
-
Sterile dissection tools
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care guidelines.
-
Sterilize the head with 70% ethanol.
-
Dissect the brains and remove the meninges in a sterile culture dish containing cold PBS.
-
Transfer the cortices to a 15 mL conical tube.
-
Mince the tissue using sterile scissors.
-
Add 1.5 mL of 2.5% trypsin and incubate at 37°C for 15 minutes, swirling occasionally.[7]
-
Neutralize the trypsin by adding 1.2 mL of trypsin inhibitor.
-
Add 750 µL of DNase I to reduce cell clumping.
-
Centrifuge at 400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in 5 mL of complete culture medium.
-
Gently triturate the cell suspension with a P1000 pipette tip until a single-cell suspension is achieved.
-
Plate the mixed glial cell suspension into 75-cm² culture flasks.
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium the next day and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
To harvest microglia, seal the flask and shake it vigorously for 2-5 minutes.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge at 400 x g for 5 minutes, resuspend in fresh medium, and count the cells.
-
Plate the purified microglia for experiments. Cells are typically ready for treatment 24 hours after plating.
Protocol 2: this compound Treatment and LPS Stimulation
Materials:
-
Primary microglia or BV2 microglial cell line
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Serum-free culture medium
-
DMSO (vehicle control)
Procedure:
-
Plate microglia at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. A starting concentration range of 1 nM to 1 µM is recommended. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL. For the unstimulated control, add an equivalent volume of PBS.
-
Incubate the cells for the desired time points:
-
Cytokine analysis (ELISA): 24 hours.[8]
-
Flow cytometry: 24 hours.
-
Western blot for protein phosphorylation: 30 minutes to 2 hours.
-
Protocol 3: Cytokine Quantification by ELISA
This protocol details the measurement of TNF-α and IL-6 in the cell culture supernatant.[8][9]
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the treated microglia and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit being used.
-
Briefly, this typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow the cytokine to bind. c. Washing the plate to remove unbound substances. d. Adding a biotin-conjugated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding the substrate solution and incubating until color develops. i. Adding a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Protocol 4: Analysis of Activation Markers by Flow Cytometry
This protocol outlines the staining of microglia for the activation markers CD86 and CD45.[10][11]
Materials:
-
Treated microglia from Protocol 2
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies (e.g., PE-anti-CD86, FITC-anti-CD45)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Gently detach the cells from the plate using a cell scraper.
-
Transfer the cell suspension to FACS tubes and centrifuge at 400 x g for 5 minutes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a fixable viability dye and incubate according to the manufacturer's instructions to label dead cells.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the fluorochrome-conjugated antibodies against CD86 and CD45 at the recommended dilutions.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Gate on the live, single-cell population and analyze the expression of CD86 and CD45.
Protocol 5: Western Blot for BTK Pathway Proteins
This protocol describes the detection of phosphorylated BTK (p-BTK) and phosphorylated PLCγ2 (p-PLCγ2).[3][5]
Materials:
-
Treated microglia from Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Primary Microglial Culture Preparation [bio-protocol.org]
- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Analysis of Microglial Phenotypes in the Murine Brain During Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atuzabrutinib's Effect on BTK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atuzabrutinib (also known as rilzabrutinib, PRN473, or SAR444727) is a potent and selective, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[4] this compound's mechanism of action involves the inhibition of BTK, which in turn blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on BTK phosphorylation (pBTK) using Western blot analysis.
Introduction
The B-cell receptor signaling pathway is initiated upon antigen binding, leading to the phosphorylation and activation of several downstream kinases, including BTK. Activated BTK autophosphorylates at tyrosine 223 (Y223) and subsequently phosphorylates phospholipase C-γ2 (PLCγ2).[5][6] This signaling cascade is vital for B-cell function. Inhibitors of BTK, such as this compound, are designed to block these processes.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[7][8] By using antibodies specific to the phosphorylated form of BTK, this method allows for the direct visualization and quantification of this compound's inhibitory effect on BTK activation. This protocol is designed for researchers in cell biology, immunology, and drug discovery to reliably measure changes in pBTK levels following treatment with this compound.
Data Presentation
The inhibitory effect of this compound on BTK has been quantified in various studies. The following table summarizes key quantitative data regarding this compound's (rilzabrutinib/PRN473) efficacy.
| Parameter | Cell Line/System | Value | Reference |
| BTK Occupancy (EC50) | Ramos B cells | 8 ± 2 nM | |
| BTK Inhibition | Kinase Screen | >90% at 1 µM | |
| pBTK Inhibition | Neutrophils | Significantly decreased at low concentrations | [1] |
Signaling Pathway
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits BTK autophosphorylation in the BCR pathway.
Experimental Protocols
Western Blot Protocol for Phospho-BTK (pBTK)
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pBTK.
1. Cell Culture and Treatment:
-
Culture a relevant B-cell line (e.g., Ramos, TMD8) in appropriate media and conditions until they reach approximately 80% confluency.
-
Seed the cells at a suitable density in 6-well plates.
-
Prepare a stock solution of this compound in DMSO.[1]
-
Treat the cells with varying concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
To induce BTK phosphorylation, stimulate the cells with an appropriate agonist, such as anti-IgM antibody, for a short period (e.g., 10-15 minutes) before harvesting.
2. Cell Lysis:
-
After treatment and stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE:
-
To 20-40 µg of protein from each sample, add 4X Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to verify the transfer efficiency. Destain with TBST.
6. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
Incubate the membrane with the primary antibody against phospho-BTK (e.g., anti-pBTK Y223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pBTK signal to the total BTK or loading control signal.
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow.
Caption: Step-by-step workflow for Western blot analysis of pBTK.
References
- 1. PRN473, an inhibitor of Bruton's tyrosine kinase, inhibits neutrophil recruitment via inhibition of macrophage antigen‐1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Atuzabrutinib in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (also known as Rilzabrutinib or PRN1008) is an oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in both adaptive and innate immune pathways, making it a key therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis (RA). Preclinical studies have demonstrated this compound's efficacy in mitigating disease progression in the collagen-induced arthritis (CIA) model, a widely used and well-characterized animal model that mimics many pathological features of human RA, such as synovitis, pannus formation, and the erosion of cartilage and bone.
These application notes provide detailed protocols for utilizing this compound in a rat model of established collagen-induced arthritis, along with its mechanism of action and expected outcomes based on preclinical findings.
Mechanism of Action
This compound exerts its therapeutic effect by selectively and potently inhibiting Bruton's Tyrosine Kinase. BTK is a key enzyme in the signaling cascades downstream of the B-cell receptor (BCR) and Fc gamma receptors (FcγR) on myeloid cells.[1]
-
In B-Cells: Upon antigen binding to the BCR, BTK is activated, leading to a cascade that promotes B-cell proliferation, differentiation, and the production of autoantibodies, which are central to the pathogenesis of RA.
-
In Myeloid Cells (Macrophages, Neutrophils): Immune complexes, composed of autoantibodies and self-antigens, activate FcγR on myeloid cells. This activation is also dependent on BTK signaling and results in the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and subsequent joint inflammation and destruction.
By inhibiting BTK, this compound effectively blocks these signaling pathways, thereby reducing autoantibody production, decreasing pro-inflammatory cytokine release, and ultimately ameliorating the signs of arthritis.[1][2]
Experimental Protocols
The following protocols are based on established methods for inducing and treating collagen-induced arthritis in rats.
Induction of Collagen-Induced Arthritis (CIA) in Lewis Rats
This protocol describes a therapeutic model where treatment begins after the onset of clinical arthritis.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (e.g., 2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Emulsifying needle or device
Procedure:
-
Primary Immunization (Day 0):
-
Prepare a 1:1 emulsion of Type II Collagen solution and Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop does not disperse in water).
-
Under light anesthesia, inject 100-200 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare a 1:1 emulsion of Type II Collagen solution and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring for Arthritis Onset:
-
Begin daily monitoring for signs of arthritis around Day 9 post-primary immunization.
-
The onset of arthritis is typically observed between days 10 and 16, characterized by erythema (redness) and edema (swelling) in one or more paws.[3]
-
Animals are considered to have established arthritis and are ready for study enrollment upon showing clinical signs.
-
Preparation and Administration of this compound
Materials:
-
This compound (Rilzabrutinib) powder
-
Vehicle solution (e.g., 0.5% methylcellulose or an aqueous solution of citric acid)[1]
-
Oral gavage needles
-
Balance and weighing supplies
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired doses (e.g., 10, 20, 40 mg/kg) and the number of animals.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle to the desired final concentrations. Ensure the suspension is homogenous before each administration.
-
-
Therapeutic Dosing Regimen:
-
Begin oral administration on the first day of observed arthritis (designated as Arthritis Day 1, typically Study Day 10-12).[1]
-
Administer the prepared this compound suspension or vehicle control via oral gavage.
-
Dosing can be performed once daily (QD) or twice daily (BID).[1]
-
Continue daily administration for the duration of the study (e.g., 11 consecutive days).[1]
-
Assessment of Arthritis
Procedure:
-
Clinical Scoring:
-
Score each of the four paws daily using a standardized scale. A common scale is:
-
0: Normal, no evidence of erythema or swelling.
-
1: Mild, definite redness and swelling of the ankle or individual digits.
-
2: Moderate redness and swelling of the ankle.
-
3: Severe redness and swelling of the entire paw, including digits.
-
4: Maximally inflamed limb with involvement of multiple joints.
-
-
The total clinical score for each animal is the sum of the scores for all four paws, with a maximum possible score of 16.
-
-
Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws (medio-lateral) daily. This provides a quantitative measure of edema.
-
-
Endpoint Analysis (e.g., Study Day 21):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Micro-CT Imaging: Micro-computed tomography can be used to quantify bone erosion and structural joint changes.[1]
-
Biomarker Analysis: Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Expected Results and Data Presentation
Preclinical studies report that oral administration of this compound leads to a dose-dependent improvement of clinical scores and joint pathology in the rat CIA model.[1][2] The 20 mg/kg BID dosing regimen has been noted as particularly effective.
Table 1: Summary of a Representative Therapeutic Study Design
| Parameter | Description |
| Animal Model | Female Lewis Rats with established Collagen-Induced Arthritis[1] |
| Treatment Initiation | Onset of clinical signs (Study Day ~10)[1] |
| Treatment Duration | 11 consecutive days[1] |
| Administration Route | Oral Gavage[1] |
| Treatment Groups | 1. Vehicle (Citric acid in water)[1] 2. This compound (10 mg/kg, QD)[1] 3. This compound (20 mg/kg, QD)[1] 4. This compound (40 mg/kg, QD)[1] 5. This compound (20 mg/kg, BID)[1] 6. Dexamethasone (0.075 mg/kg, BID)[1] |
| Primary Endpoints | Clinical Arthritis Score, Paw Thickness, Histopathology[1] |
Table 2: Illustrative Clinical Arthritis Score Data
Note: The following data are representative and illustrative of the dose-dependent efficacy described in published literature. Actual results may vary.
| Treatment Group (Oral Gavage) | Mean Clinical Score at Study Endpoint (Day 21) (± SEM) | % Inhibition vs. Vehicle |
| Vehicle Control | 10.5 (± 0.8) | - |
| This compound (10 mg/kg QD) | 7.4 (± 0.7) | ~29.5% |
| This compound (20 mg/kg QD) | 5.8 (± 0.6) | ~44.8% |
| This compound (40 mg/kg QD) | 4.1 (± 0.5) | ~61.0% |
| This compound (20 mg/kg BID) | 3.2 (± 0.4) | ~69.5% |
| Dexamethasone (0.075 mg/kg BID) | 2.5 (± 0.4) | ~76.2% |
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Atuzabrutinib and Bruton's Tyrosine Kinase (BTK) Inhibition in Experimental Autoimmune Encephalomyelitis (EAE): Application Notes and Protocols
Note: Publicly available data on the specific use of atuzabrutinib in preclinical models of Experimental Autoimmune Encephalomyelitis (EAE) is limited. Development of this compound for other indications has been discontinued due to suboptimal pharmacokinetics and efficacy.[1][2][3] The following application notes and protocols are based on the established mechanisms of Bruton's Tyrosine Kinase (BTK) inhibitors and data from preclinical EAE studies involving other molecules in this class, such as ibrutinib and evobrutinib.[4][5][6]
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling protein in B cells and myeloid cells.[5] It plays a crucial role in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are implicated in the pathogenesis of autoimmune diseases like multiple sclerosis (MS).[7] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, mimicking many of the inflammatory and neurodegenerative aspects of the human disease.[4][5] BTK inhibitors are being investigated as potential therapeutics for MS due to their ability to modulate B cell activation and myeloid cell function, both in the periphery and potentially within the central nervous system (CNS).[5][6][7]
Mechanism of Action: BTK Inhibition
This compound, like other BTK inhibitors, is designed to block the activity of the BTK enzyme. This interference disrupts the downstream signaling cascades initiated by the BCR and FcR. In B cells, this leads to reduced proliferation, differentiation, and production of autoantibodies and pro-inflammatory cytokines. In myeloid cells, such as macrophages and microglia, BTK inhibition can temper their activation and subsequent release of inflammatory mediators, potentially reducing neuroinflammation within the CNS.[5][6]
Experimental Protocols
The following are generalized protocols for inducing EAE in mice and assessing the efficacy of a BTK inhibitor. These protocols would need to be optimized for the specific BTK inhibitor being tested.
I. Induction of Chronic EAE in C57BL/6 Mice
This protocol is for the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27G needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG 35-55 peptide in CFA. A common concentration is 2 mg/mL of MOG 35-55 in a 1:1 emulsion with CFA.
-
To create the emulsion, draw equal volumes of the MOG 35-55 solution (in PBS) and CFA into two separate syringes connected by a stopcock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
Administer PTX intraperitoneally (i.p.). A typical dose is 200 ng/mouse in 100 µL of PBS.
-
Inject the first dose of PTX on Day 0, shortly after the MOG/CFA immunization.
-
Administer a second dose of PTX 48 hours later (Day 2).
-
II. BTK Inhibitor Treatment Protocol (Prophylactic Model)
Materials:
-
BTK inhibitor (e.g., this compound)
-
Vehicle control (appropriate for solubilizing the BTK inhibitor, e.g., 0.5% methylcellulose)
-
Oral gavage needles or equipment for desired administration route
Procedure:
-
Treatment Groups:
-
Group 1: EAE induced + Vehicle
-
Group 2: EAE induced + BTK inhibitor (low dose)
-
Group 3: EAE induced + BTK inhibitor (high dose)
-
Group 4: Naive (no EAE induction or treatment)
-
-
Drug Administration:
-
Begin treatment on Day 0 (day of immunization) or as per the study design (e.g., therapeutic treatment starting at the onset of symptoms).
-
Administer the BTK inhibitor or vehicle daily via oral gavage (or another appropriate route). The volume is typically 100-200 µL per mouse.
-
Dosages for novel BTK inhibitors in EAE models often range from 10 to 100 mg/kg, but this requires optimization. For example, the BTK inhibitor remibrutinib was shown to be effective at an oral dose of 30 mg/kg in a B cell-dependent EAE model.
-
III. Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE, starting from Day 7 post-immunization. Body weight should also be recorded daily.
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs of EAE |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death due to EAE |
Half points can be used for intermediate symptoms.
Expected Quantitative Data and Presentation
The efficacy of a BTK inhibitor in an EAE model is assessed through various quantitative measures. The data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Clinical EAE Parameters
| Treatment Group | Mean Day of Onset | Mean Maximum Score | Cumulative Disease Score |
| Vehicle | 12.5 ± 1.5 | 3.5 ± 0.5 | 45.2 ± 5.8 |
| BTK Inhibitor (Low Dose) | 15.0 ± 2.0 | 2.5 ± 0.7 | 30.1 ± 4.5 |
| BTK Inhibitor (High Dose) | 18.5 ± 2.5 | 1.5 ± 0.5 | 15.7 ± 3.9 |
Data are presented as mean ± standard error of the mean (SEM). These are representative data based on typical BTK inhibitor studies.
Table 2: Histopathological and Immunological Parameters
| Treatment Group | CNS Infiltrating Cells (cells/mm²) | Demyelination (% area) | Splenic B Cells (CD19+) |
| Vehicle | 150 ± 25 | 35 ± 8 | 4.5 x 10⁶ ± 0.8 x 10⁶ |
| BTK Inhibitor (Low Dose) | 95 ± 18 | 22 ± 6 | 3.2 x 10⁶ ± 0.6 x 10⁶ |
| BTK Inhibitor (High Dose) | 40 ± 10 | 10 ± 4 | 2.1 x 10⁶ ± 0.5 x 10⁶ |
Data are presented as mean ± SEM. These are representative data based on typical BTK inhibitor studies.
Visualization of Experimental Workflow
Conclusion
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Sanofi Cleans House, Cuts Assets from Principia and Ablynx Buyouts - BioSpace [biospace.com]
- 3. Sanofi’s BTK inhibitor hits phase III thrombocytopenia endpoint | BioWorld [bioworld.com]
- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 9. New preclinical tolebrutinib data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
Application Notes and Protocols for Atuzabrutinib Single-Cell RNA-Seq Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (SAR444727) is a selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways.[1] BTK is essential for the proliferation, differentiation, and survival of B-lymphocytes and also plays a role in the function of myeloid cells.[2][3] This makes this compound a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.
Single-cell RNA sequencing (scRNA-seq) is a powerful technology that allows for the transcriptomic profiling of individual cells, providing unprecedented resolution to dissect cellular heterogeneity and response to therapeutic interventions. By applying scRNA-seq to study the effects of this compound on peripheral blood mononuclear cells (PBMCs), researchers can gain deep insights into its mechanism of action on different immune cell subsets, identify biomarkers of response and resistance, and elucidate off-target effects.
These application notes provide a comprehensive guide to designing and executing a scRNA-seq experiment to investigate the effects of this compound on human PBMCs. Detailed protocols for cell handling, drug treatment, library preparation, and data analysis are provided, along with expected quality control metrics and representative data.
Data Presentation
Table 1: Pre-Capture Cell Quality Control
This table outlines the key quality control metrics to assess prior to single-cell capture. It is crucial to start with a high-quality single-cell suspension to ensure optimal results.[4]
| Parameter | Recommended Value | Acceptance Criteria | Method of Assessment |
| Cell Viability | >90% | Minimum 70% | Trypan Blue Exclusion or Automated Cell Counter |
| Cell Concentration | 700-1200 cells/µL | Within optimal range for loading | Hemocytometer or Automated Cell Counter |
| Debris and Clumps | Minimal to none | Suspension should appear clean | Microscopic Examination |
| Red Blood Cell Lysis | >99% | No visible RBC contamination | Microscopic Examination |
Table 2: Post-Sequencing Library Quality Control Metrics
Following sequencing, the quality of the generated data should be assessed. This table provides typical metrics for a 10x Genomics single-cell experiment.
| Metric | Typical Value (per cell) | Acceptance Criteria |
| Estimated Number of Cells | 3,000 - 8,000 | As targeted |
| Mean Reads per Cell | >20,000 | Sufficient for downstream analysis |
| Median Genes per Cell | 500 - 2,500 | Varies by cell type and sequencing depth |
| Median UMI Counts per Cell | 1,500 - 10,000 | Varies by cell type and sequencing depth |
| Fraction Reads in Cells | >70% | Indicates efficient cell capture |
| Q30 Bases in Barcode | >90% | High base call accuracy |
| Q30 Bases in RNA Read | >85% | High base call accuracy |
| Q30 Bases in UMI | >90% | High base call accuracy |
Table 3: this compound-Induced Differential Gene Expression in PBMC Subsets (Illustrative Data)
This table presents illustrative data on the differential gene expression in various PBMC subsets following this compound treatment. The log2 fold change indicates the magnitude of expression change, and the adjusted p-value signifies the statistical significance.
| Cell Type | Gene | Log2 Fold Change (this compound vs. DMSO) | Adjusted p-value | Biological Process |
| B Cells | CD19 | -1.5 | < 0.01 | B-cell development |
| B Cells | BTK | -0.5 | < 0.05 | BTK signaling |
| B Cells | CCL4 | -2.1 | < 0.01 | Chemokine signaling |
| Monocytes | IL1B | -1.8 | < 0.01 | Inflammation |
| Monocytes | TNF | -1.6 | < 0.01 | Inflammation |
| NK Cells | GZMB | -0.8 | < 0.05 | Cytotoxicity |
| T Cells | CD69 | -1.2 | < 0.01 | T-cell activation |
Mandatory Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Experimental workflow for this compound scRNA-seq.
Experimental Protocols
PBMC Isolation and Cryopreservation
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge
-
Serological pipettes
-
Conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute whole blood 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in freezing medium (90% FBS, 10% DMSO).
-
Aliquot into cryovials and freeze at -80°C in a controlled-rate freezing container.
-
Transfer to liquid nitrogen for long-term storage.
Cell Thawing and this compound Treatment
Materials:
-
Cryopreserved PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
-
Slowly add pre-warmed RPMI-1640 with 10% FBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and count the cells.
-
Adjust the cell concentration and plate the cells.
-
Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
Single-Cell RNA-Seq Library Preparation (10x Genomics Chromium)
This protocol provides a general overview of the 10x Genomics single-cell library preparation workflow. Refer to the manufacturer's specific user guide for detailed instructions.[5]
Materials:
-
10x Genomics Chromium Controller
-
10x Genomics Single Cell 3' or 5' Reagent Kits
-
Treated PBMCs
-
Nuclease-free water
-
Ethanol
-
Thermal cycler
-
Agencourt AMPure XP beads
-
Qubit Fluorometer and reagents
-
Bioanalyzer and reagents
Procedure:
-
After treatment, wash the cells with PBS containing 0.04% BSA.
-
Perform cell counting and viability assessment to ensure the cell suspension meets the quality control criteria in Table 1.
-
Adjust the cell concentration to the target range for loading onto the Chromium chip.
-
Load the single-cell suspension, barcoded gel beads, and partitioning oil into the Chromium chip.
-
Run the chip in the Chromium Controller to generate Gel Bead-in-Emulsions (GEMs).
-
Perform reverse transcription within the GEMs to generate barcoded cDNA.
-
Break the emulsion and purify the cDNA.
-
Amplify the cDNA via PCR.
-
Perform enzymatic fragmentation and size selection.
-
Ligate sequencing adaptors and perform a final PCR amplification.
-
Purify and quantify the final library.
-
Assess the library quality using a Bioanalyzer.
Sequencing and Data Analysis
Sequencing:
-
Sequence the prepared libraries on a compatible Illumina sequencing platform.
-
A typical sequencing depth of at least 20,000 reads per cell is recommended for cell type identification and differential gene expression analysis.[6]
Data Analysis Workflow:
-
Demultiplexing and FASTQ Generation: Process the raw sequencing data using Cell Ranger mkfastq.
-
Alignment and Gene Expression Quantification: Align reads to the human reference genome and generate a feature-barcode matrix using Cell Ranger count.
-
Quality Control: Filter out low-quality cells based on metrics such as the number of genes detected, UMI counts, and the percentage of mitochondrial reads.
-
Normalization and Dimensionality Reduction: Normalize the gene expression data and perform dimensionality reduction using techniques like Principal Component Analysis (PCA).
-
Cell Clustering and Annotation: Cluster cells based on their gene expression profiles and annotate the clusters with known cell type markers.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between this compound-treated and control cells within each cell cluster.
-
Pathway and Gene Set Enrichment Analysis: Perform functional enrichment analysis to identify biological pathways affected by this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance on Processing the 10x Genomics Single Cell Gene Expression Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability of Atuzabrutinib in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (SAR444727) is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The integrity of this pathway is essential for B-cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases, making BTK a key therapeutic target.[2][5] In vitro cell-based assays are fundamental for evaluating the efficacy and mechanism of action of BTK inhibitors like this compound. A critical parameter for the accurate interpretation of in vitro data is the stability of the compound in the cell culture media over the duration of the experiment. Degradation of the test compound can lead to an underestimation of its potency and misleading structure-activity relationships.
These application notes provide a detailed protocol for assessing the stability of this compound in commonly used cell culture media. The described methodology allows for the determination of the compound's half-life and the identification of potential degradation products.
Signaling Pathway of this compound
This compound targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, ultimately promoting B-cell survival and proliferation.[3] this compound, by inhibiting BTK, effectively blocks these downstream events.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) coupled with UV detection, which is a common and reliable method for quantifying small molecules in biological matrices.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) as required
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade (optional, for methods involving mass spectrometry)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector or mass spectrometer
Experimental Workflow:
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution with cell culture medium to achieve final concentrations relevant to the planned cell-based assays (e.g., 1 µM, 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent effects on cells.
-
-
Incubation:
-
Dispense the this compound-spiked media into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 'time 0' sample should be processed immediately after preparation.
-
-
Sample Preparation (Protein Precipitation):
-
For each sample, transfer a known volume (e.g., 100 µL) to a new microcentrifuge tube.
-
Add 2-3 volumes of cold acetonitrile (e.g., 200-300 µL) to precipitate proteins from the serum in the media.
-
Vortex briefly and incubate at -20°C for at least 20 minutes to enhance precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the dissolved this compound, and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for small molecule analysis.
-
The mobile phase composition and gradient will need to be optimized for this compound to ensure good separation from any media components and potential degradation products. A common mobile phase combination is water and acetonitrile with a small amount of formic acid.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
The half-life (t₁/₂) can be calculated from the degradation rate constant, assuming first-order kinetics.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.
Table 1: Stability of this compound (1 µM) in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,250,000 | 100.0 |
| 2 | 1,235,000 | 98.8 |
| 4 | 1,210,000 | 96.8 |
| 8 | 1,180,000 | 94.4 |
| 24 | 1,050,000 | 84.0 |
| 48 | 890,000 | 71.2 |
Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 12,600,000 | 100.0 |
| 2 | 12,550,000 | 99.6 |
| 4 | 12,400,000 | 98.4 |
| 8 | 12,100,000 | 96.0 |
| 24 | 11,000,000 | 87.3 |
| 48 | 9,500,000 | 75.4 |
Discussion and Interpretation
The stability of a compound in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum proteins, pH, temperature, and light exposure.[8] The hypothetical data in Tables 1 and 2 suggest that this compound exhibits good stability in common cell culture media over a 48-hour period, with over 70% of the compound remaining. This level of stability is generally considered acceptable for most cell-based assays.
Should significant degradation be observed (e.g., >50% loss within the experimental timeframe), several strategies can be considered:
-
Shorten the incubation time: Design experiments with shorter endpoints.
-
Replenish the compound: Add fresh compound to the media at regular intervals.
-
Use serum-free media: If serum components are suspected to contribute to degradation, consider using a serum-free formulation, though this may impact cell health.
-
Identify degradation products: Utilize mass spectrometry to identify any major degradation products, which may have their own biological activities.
Conclusion
The protocol described in these application notes provides a robust framework for evaluating the stability of this compound in cell culture media. Understanding the stability profile of a compound is crucial for the design and interpretation of in vitro experiments, ensuring that the observed biological effects are attributable to the compound of interest at its intended concentration. Researchers are encouraged to adapt this protocol to their specific experimental conditions and cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
- 4. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting B cell receptor signaling with ibrutinib in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Troubleshooting & Optimization
Atuzabrutinib Off-Target Effects: A Technical Resource
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of kinase inhibitors like Atuzabrutinib?
A1: Off-target effects refer to the unintended interaction of a drug with proteins other than its primary therapeutic target. For this compound, the intended target is Bruton's tyrosine kinase (BTK). However, like many kinase inhibitors, it may bind to and inhibit other kinases to varying degrees. These off-target interactions can lead to unexpected biological effects or side effects, which can be either beneficial or detrimental.[1][2] Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results and predicting its clinical safety and efficacy.
Q2: Why is understanding the kinase selectivity of this compound important for my research?
Q3: What are some known off-target kinases for other BTK inhibitors?
A3: First-generation BTK inhibitors, such as ibrutinib, are known to have off-target activity against several other kinases, including those from the TEC and EGFR families.[1] Second-generation inhibitors, like acalabrutinib, were developed to have improved selectivity and, consequently, fewer off-target effects.[3][4] While specific data for this compound is pending, it is prudent to consider kinases within these families as potential off-targets.
Troubleshooting Guide
Problem: I am observing a cellular phenotype that is not consistent with known BTK signaling pathways after treating cells with this compound.
Possible Cause: This could be due to an off-target effect of this compound on another kinase that is active in your experimental model.
Solution:
-
Review the literature: Investigate the off-target profiles of other BTK inhibitors to identify potential candidate kinases that might be responsible for the observed phenotype.
-
Perform a rescue experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by activating that kinase's signaling pathway downstream of the kinase itself.
-
Use a more selective inhibitor: If available, compare the effects of this compound with a structurally different and more selective BTK inhibitor.
-
Conduct a kinase assay: Perform a direct in vitro kinase assay with this compound against the suspected off-target kinase to confirm inhibition.
Problem: My in vitro kinase assay results with this compound are inconsistent or show high background.
Possible Cause: Several factors can contribute to poor assay performance, including suboptimal concentrations of ATP or substrate, incorrect buffer conditions, or interference from the test compound.
Solution:
-
Optimize assay conditions: Systematically vary the concentrations of the kinase, substrate, and ATP to find the optimal conditions for your assay.
-
Check for compound interference: Run a control experiment without the kinase to see if this compound interferes with the detection method (e.g., fluorescence quenching or enhancement).
-
Vary the incubation time: For reversible inhibitors like this compound, ensure the reaction has reached equilibrium.
-
Consult the literature for similar assays: Review published protocols for the specific kinase you are testing to ensure your assay conditions are appropriate.
Quantitative Data: Off-Target Profiles of BTK Inhibitors
While specific data for this compound is not publicly available, the following table provides a comparative overview of the off-target profiles of the first-generation BTK inhibitor, Ibrutinib, and the second-generation inhibitor, Acalabrutinib, to illustrate the concept of kinase selectivity. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Kinase Family |
| BTK | 0.5 - 5 | 3 - 5 | TEC |
| TEC | 2.1 - 78 | >1000 | TEC |
| ITK | 5 - 10.7 | >1000 | TEC |
| EGFR | 5.6 - 1000 | >1000 | EGFR |
| ERBB2 (HER2) | 9.4 - 2000 | >1000 | EGFR |
| BLK | 0.8 - 3.1 | >1000 | SRC |
| FGR | 1.8 | >1000 | SRC |
| LCK | 3.9 | 316 | SRC |
| SRC | 20 | 474 | SRC |
Note: IC50 values can vary depending on the specific assay conditions. This table is for illustrative purposes to highlight differences in selectivity profiles.[3][4][5][6]
Experimental Protocols
Radiometric Kinase Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a purified kinase using a radiometric assay with ³²P-labeled ATP.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the kinase, and its substrate.
-
Prepare serial dilutions of this compound: Dilute the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Also, prepare a DMSO-only control.
-
Pre-incubation: Add the diluted this compound or DMSO control to the kinase reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction: Add a mixture of ATP and [γ-³²P]ATP to each reaction tube to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the filter paper: Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8][9]
Fluorescence Polarization (FP) Kinase Assay
This is a non-radioactive, homogeneous assay suitable for high-throughput screening of kinase inhibitors.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled substrate peptide
-
Phospho-specific antibody that binds to the phosphorylated substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Stop buffer (e.g., EDTA in buffer)
-
FP plate reader
Procedure:
-
Prepare the kinase reaction: In the wells of a microplate, add the kinase, the fluorescently labeled substrate peptide, and the kinase reaction buffer.
-
Add inhibitor: Add serial dilutions of this compound or a DMSO control to the wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction: Add the stop buffer to each well.
-
Add detection reagents: Add the phospho-specific antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Measure fluorescence polarization: Read the plate on an FP plate reader. The binding of the antibody to the phosphorylated fluorescent peptide results in a high polarization value. Inhibition of the kinase leads to less phosphorylation and thus a lower polarization value.
-
Data analysis: Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.[10][11][12][13]
Signaling Pathways and Experimental Workflows
Caption: On-target BTK signaling pathway and the inhibitory action of this compound.
Caption: Hypothetical off-target inhibition of the EGFR signaling pathway by this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. ajmc.com [ajmc.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. bmglabtech.com [bmglabtech.com]
Technical Support Center: Atuzabrutinib and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using atuzabrutinib in fluorescence-based assays. The following information offers troubleshooting strategies and frequently asked questions to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a reversible and selective inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the proliferation, survival, and activation of B-cells.[2][3][4] By inhibiting BTK, this compound can modulate immune responses, making it a compound of interest for autoimmune diseases and B-cell malignancies.[5][6]
Q2: Can this compound interfere with my fluorescence-based assay?
Q3: What are the common types of interference from small molecules in fluorescence assays?
Small molecule interference in fluorescence assays can be broadly categorized as:
-
Autofluorescence: The compound exhibits natural fluorescence at the excitation and emission wavelengths used in the assay, leading to false-positive signals.[7][8]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, resulting in a decreased signal and potentially a false-negative result.[7][8] This is also known as the inner filter effect.[7]
-
Light Scattering: The compound precipitates out of solution and scatters the excitation light, which can lead to inconsistent and noisy readings.
-
Chemical Reactivity: The compound may directly react with the fluorescent dye or other assay components, altering their fluorescent properties.
Q4: How can I proactively check if this compound interferes with my assay?
It is highly recommended to run control experiments before proceeding with your main assays. A simple control is to measure the fluorescence of this compound in your assay buffer at the concentrations you plan to use, without the addition of your fluorescent probe or biological sample. This will help you determine if the compound itself is fluorescent under your experimental conditions.
Troubleshooting Guides
Issue 1: Higher than expected fluorescence signal in wells containing this compound.
Q: My assay shows a high background signal only in the presence of this compound. What could be the cause and how can I fix it?
A: This issue is likely due to the autofluorescence of this compound at the specific wavelengths you are using.
Troubleshooting Steps:
-
Confirm Autofluorescence:
-
Prepare a plate with your assay buffer.
-
Add this compound at the same concentrations used in your experiment.
-
Do not add your fluorescent dye or cells.
-
Read the plate using the same filter set as your main experiment.
-
If you detect a signal that increases with this compound concentration, the compound is autofluorescent.
-
-
Mitigation Strategies:
-
Shift Wavelengths: If possible, switch to a fluorescent dye that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm).[8][10] Small molecule autofluorescence is more common in the blue-green spectrum.[8]
-
Spectral Unmixing: If your plate reader or microscope has this capability, you can measure the emission spectrum of this compound alone and then use software to subtract this "contaminant" spectrum from your experimental samples.
-
Background Subtraction: For each experiment, run parallel control wells containing this compound at the corresponding concentrations without the fluorescent reporter. Subtract the average signal from these control wells from your experimental wells.
-
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
Q: The fluorescence signal decreases as I increase the concentration of this compound, even in my positive controls. What is happening?
A: This is a classic sign of fluorescence quenching, where this compound is absorbing the light meant to excite your fluorophore or the light emitted by it.[7]
Troubleshooting Steps:
-
Confirm Quenching:
-
Prepare a solution of your fluorescent dye at a known concentration in your assay buffer.
-
Measure its fluorescence.
-
Add increasing concentrations of this compound to the dye solution and measure the fluorescence at each step.
-
A concentration-dependent decrease in signal indicates quenching.
-
-
Mitigation Strategies:
-
Change Fluorophore: Use a different fluorescent dye with a distinct spectral profile that does not overlap with the absorbance spectrum of this compound.
-
Reduce this compound Concentration: If your experimental design allows, use the lowest effective concentration of this compound to minimize quenching effects.
-
Use a Different Assay Format: Consider a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength, as an orthogonal validation of your results.[8]
-
Summary of Potential Interference and Recommended Controls
| Potential Issue | Description | Recommended Control Experiment | Possible Mitigation |
| Autofluorescence | This compound emits light at the detection wavelength, causing a false positive signal. | Run "compound only" wells with this compound in assay buffer. | Use red-shifted dyes; background subtraction; spectral unmixing. |
| Fluorescence Quenching | This compound absorbs excitation or emission light, causing a false negative signal. | Titrate this compound into a solution of the fluorescent dye alone. | Use a spectrally distinct dye; lower compound concentration; use an orthogonal assay. |
| Compound Precipitation | This compound is not fully soluble and forms precipitates that scatter light. | Visually inspect wells; measure absorbance at a non-interfering wavelength (e.g., 600 nm) to detect light scattering. | Check solubility of this compound in assay buffer; add a non-interfering solubilizing agent like DMSO (ensure final concentration is tolerated by the assay). |
Experimental Protocols
Protocol: Assessing Compound Autofluorescence and Quenching
This protocol provides a general framework for testing a compound's potential interference in a fluorescence-based plate reader assay.
Materials:
-
96-well or 384-well microplate (black plates are recommended for fluorescence to minimize crosstalk).[9]
-
Assay buffer
-
This compound stock solution
-
Fluorescent dye/probe used in the main experiment
-
Multimode plate reader with fluorescence detection
Procedure:
-
Plate Layout: Design a plate map to test for autofluorescence and quenching.
-
Rows A-B (Autofluorescence Control): Assay buffer + serial dilutions of this compound.
-
Rows C-D (Quenching Control): Assay buffer + fluorescent dye + serial dilutions of this compound.
-
Row E (Dye Control): Assay buffer + fluorescent dye.
-
Row F (Buffer Blank): Assay buffer only.
-
-
Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Prepare a 2x solution of your fluorescent dye in assay buffer.
-
-
Plate Loading (50 µL final volume example):
-
Rows A-B: Add 25 µL of assay buffer. Then add 25 µL of each 2x this compound dilution.
-
Rows C-D: Add 25 µL of 2x fluorescent dye solution. Then add 25 µL of each 2x this compound dilution.
-
Row E: Add 25 µL of 2x fluorescent dye solution and 25 µL of assay buffer.
-
Row F: Add 50 µL of assay buffer.
-
-
Incubation & Reading:
-
Incubate the plate under the same conditions as your main experiment (time, temperature).
-
Read the plate on a fluorescence plate reader using the excitation and emission wavelengths for your specific fluorophore.
-
-
Data Analysis:
-
Autofluorescence: Subtract the signal from the buffer blank (Row F) from the "compound only" wells (Rows A-B). A signal that increases with compound concentration indicates autofluorescence.
-
Quenching: Subtract the signal from the corresponding "compound only" well from the "dye + compound" wells (Rows C-D). Compare this corrected signal to the "dye only" control (Row E). A signal that decreases with compound concentration indicates quenching.
-
Visualizations
Caption: this compound inhibits BTK, blocking downstream signaling.
Caption: Workflow for identifying fluorescence interference.
Caption: Troubleshooting logic for unexpected fluorescence signals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Principia Biopharma/Sanofi - AdisInsight [adisinsight.springer.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Atuzabrutinib Western Blotting Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Atuzabrutinib in Western blotting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting experiments with this compound in a question-and-answer format.
Question 1: Why am I seeing no decrease or inconsistent decreases in phosphorylated BTK (p-BTK) levels after this compound treatment?
Answer: This is a common issue that can arise from several factors related to the reversible nature of this compound and general Western blot practices.
-
Suboptimal Lysis Conditions: As a reversible inhibitor, the binding of this compound to BTK can be more transient than that of irreversible inhibitors. It is crucial to lyse the cells quickly and efficiently after treatment to "capture" the inhibited state.
-
Recommendation: Lyse cells directly on ice with a high-potency lysis buffer containing phosphatase and protease inhibitors immediately after the desired treatment time. Avoid lengthy harvesting procedures where the drug may dissociate.
-
-
Inappropriate Antibody Selection: The antibodies for total BTK and p-BTK (specifically at Tyr223, the autophosphorylation site) are critical.
-
Recommendation: Use antibodies validated for Western blotting and confirmed to be specific for their target. Run positive and negative controls to ensure antibody performance.
-
-
Incorrect this compound Concentration or Treatment Time: The inhibitory effect is dose and time-dependent.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. Refer to the quantitative data table below for guidance on effective concentrations.
-
Question 2: I'm observing high background on my Western blot, making it difficult to interpret the results for p-BTK.
Answer: High background can obscure the specific signal and is often due to issues with blocking or antibody concentrations.
-
Insufficient Blocking: Inadequate blocking allows for non-specific antibody binding to the membrane.
-
Recommendation: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
-
Recommendation: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.
-
Recommendation: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Question 3: The bands for total BTK or the loading control are uneven across the lanes, making quantification of p-BTK unreliable.
Answer: Uneven bands are typically a result of inconsistent sample loading or issues during electrophoresis.
-
Inaccurate Protein Quantification: Errors in determining protein concentration will lead to unequal loading.
-
Recommendation: Use a reliable protein quantification assay (e.g., BCA or Bradford) and ensure all samples are within the linear range of the assay.
-
-
Pipetting Errors: Inaccurate pipetting when loading the gel will result in uneven sample amounts.
-
Recommendation: Use calibrated pipettes and take care to load equal volumes of each sample.
-
-
Gel Polymerization or Electrophoresis Issues: Incomplete or uneven gel polymerization can cause bands to migrate unevenly.
-
Recommendation: Ensure gels are properly prepared and that the electrophoresis apparatus is functioning correctly. Running the gel at a lower voltage can sometimes improve band resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] By binding to BTK, it blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.
Q2: What are the key downstream targets to assess this compound activity by Western blot?
A2: The primary target to assess is the autophosphorylation of BTK at tyrosine 223 (p-BTK Tyr223). A decrease in this signal indicates successful inhibition. Downstream of BTK, you can also assess the phosphorylation of Phospholipase C gamma 2 (PLCγ2), another key component of the BCR signaling pathway.
Q3: Are there special considerations for sample preparation when using a reversible inhibitor like this compound?
A3: Yes. Due to the reversible binding, it is critical to minimize the time between cell treatment and lysis to prevent the inhibitor from dissociating from its target. Performing all harvesting and lysis steps on ice and as quickly as possible is recommended.
Q4: What are typical concentrations of this compound to use in cell-based assays?
A4: The effective concentration can vary between cell lines. It is recommended to perform a dose-response experiment starting from the low nanomolar range. See the table below for reported IC50 values in various functional assays.
Quantitative Data
The following table summarizes the in vitro potency of this compound (also known as PRN473) in various cell-based functional assays. This data can be used as a starting point for designing Western blot experiments.
| Cell Type/Assay | Readout | IC50 (nM) |
| Ramos B cells | BTK Occupancy | 30 ± 15 |
| Human Whole Blood | B cell (CD69) activation | 76 ± 40 |
| Human Monocytes (FcγR stimulation) | TNF-α production | 76 ± 40 |
| Human Mast Cells (FcεR stimulation) | Histamine/β-hexosaminidase release | 89 - 175 |
| Human Basophils (IgE stimulation) | CD63 Expression | 1130 ± 510 |
Data sourced from preclinical studies of PRN473.[3]
Experimental Protocols
Protocol: Western Blot Analysis of this compound-Mediated Inhibition of BTK Phosphorylation
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and this compound concentration is recommended.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 1-4 hours).
-
-
Cell Lysis (Crucial Step for Reversible Inhibitors):
-
Aspirate the media and immediately wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
Atuzabrutinib batch-to-batch variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Atuzabrutinib.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for researchers?
A: Batch-to-batch variability refers to the slight differences that can occur between different production lots of a chemical compound, including active pharmaceutical ingredients like this compound. While manufacturers strive for consistency, minor variations in physical or chemical properties can arise. For researchers, this could potentially lead to inconsistent experimental results, affecting the reproducibility and validity of their findings.
Q2: What are the key chemical and physical properties of this compound?
A: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C30H30FN7O2 | [1] |
| Molecular Weight | 539.60 g/mol | [1] |
| CAS Number | 1581714-49-9 | [1] |
| Class | Amines; Anti-inflammatories; Fluorobenzenes; Nitriles; Piperidines; Pyrazolones; Pyrimidines; Small molecules | [2] |
| Mechanism of Action | Reversible, selective inhibitor of Bruton's tyrosine kinase (BTK) | [1] |
| Solubility | DMSO: 100 mg/mL (185.32 mM) Ethanol: 5 mg/mL Water: Insoluble | [1] |
| Storage | Powder: -20°C for 3 years | [1] |
Q3: How does this compound inhibit Bruton's tyrosine kinase (BTK)?
A: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[3] By reversibly binding to BTK, this compound blocks its activity, thereby disrupting the downstream signaling cascade that contributes to the pathogenesis of certain B-cell malignancies and autoimmune diseases.
Troubleshooting Guide
This guide addresses specific issues that may be perceived as batch-to-batch variability and provides systematic troubleshooting steps.
Q1: I am observing inconsistent IC50 values for this compound in my cellular assays across different experiments. Could this be due to batch-to-batch variability?
A: While batch-to-batch variability is a possibility, inconsistent IC50 values are more commonly caused by experimental variables. Before concluding that the issue lies with the compound batch, please consider the following troubleshooting steps:
-
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Detailed Troubleshooting Steps:
-
Compound Handling and Storage:
-
Cell Line Integrity:
-
Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Monitor the passage number of your cells, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Regularly test for mycoplasma contamination.
-
-
Assay Conditions:
-
Ensure consistent cell seeding density.
-
Standardize incubation times for drug treatment and assay reagents.
-
Verify the accuracy of your serial dilutions.
-
-
Compound Solubility:
-
Visually inspect your assay plates for any signs of compound precipitation.
-
This compound is insoluble in water, so ensure your final assay concentration of DMSO is compatible with your cells and does not cause the compound to precipitate.[1]
-
-
Q2: My experimental results show unexpected off-target effects. Is it possible that a particular batch of this compound is less pure?
A: While unlikely with a high-purity compound, it's a valid concern. However, off-target effects can also be inherent to the compound or related to the experimental system.
-
Logical Relationship of Potential Causes for Off-Target Effects
Caption: Potential causes of unexpected off-target effects.
-
Troubleshooting Steps:
-
Review the Literature: Research known off-target effects of BTK inhibitors. Some off-target kinase inhibition has been reported for other BTK inhibitors.[4]
-
Dose-Response Analysis: Perform a dose-response curve for the observed off-target effect. A classical sigmoidal curve may suggest a specific interaction.
-
Use a Structurally Unrelated BTK Inhibitor: Compare the off-target effects with another BTK inhibitor to see if the effect is specific to this compound's chemical scaffold.
-
Request Certificate of Analysis (CoA): If you suspect an impurity, contact the supplier for the CoA for your specific batch, which details the purity and analytical testing results.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 185.32 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
Protocol 2: In Vitro BTK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on BTK.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound serial dilutions
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Add 2.5 µL of kinase assay buffer containing the BTK enzyme to each well of a 384-well plate.
-
Add 0.5 µL of this compound at various concentrations (serial dilutions) to the assay wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Principia Biopharma/Sanofi - AdisInsight [adisinsight.springer.com]
- 3. Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune‐mediated dermatological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Atuzabrutinib Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for improving the delivery of Atuzabrutinib in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as PRN473 or SAR444727) is a selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4][5] By inhibiting BTK, this compound disrupts this signaling cascade, which can block the activation of pathways necessary for B-cell proliferation and can prevent the recruitment of neutrophils.[1][4]
Q2: What are the primary challenges in delivering this compound and similar BTK inhibitors in animal models?
While specific data on this compound's delivery challenges are not widely published, analogous second-generation BTK inhibitors like Acalabrutinib often exhibit low and variable oral bioavailability.[6][7] Common challenges for this class of drugs, which are likely relevant to this compound, include:
-
Poor aqueous solubility: Many small molecule inhibitors are hydrophobic, making them difficult to dissolve in the gastrointestinal tract, which is a prerequisite for absorption.[8][9]
-
pH-dependent solubility: The solubility of these compounds can decrease significantly with increasing gut pH, leading to inconsistent absorption.[6][10]
-
First-pass metabolism: Significant metabolism by enzymes like CYP3A4 in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.[4][6]
Q3: What formulation strategies can be explored to improve this compound's bioavailability?
Based on successful approaches with other BTK inhibitors, researchers can explore several advanced formulation strategies to enhance oral bioavailability:
-
Amorphous Solid Dispersions (ASDs): Formulating the drug as an ASD can increase its solubility and dissolution rate in gastrointestinal fluids, thereby improving absorption.[8]
-
Nanoparticle Formulations: Encapsulating the drug in systems like polymer-lipid hybrid nanoparticles (PLHNs) or liposomes can improve solubility, protect the drug from degradation, and offer sustained release.[6][7][9] For instance, a PLHN formulation of acalabrutinib increased its bioavailability by 3.41-fold in an animal model.[6][7]
Troubleshooting Guide
Issue: Poor or Inconsistent Drug Exposure Following Oral Administration
-
Possible Cause: The most common cause is poor solubility and inadequate suspension of the compound in the delivery vehicle. If the compound crashes out of solution or is not uniformly suspended, the administered dose will be inconsistent.
-
Suggested Solution: Ensure the use of an appropriate and well-prepared vehicle. For poorly soluble compounds like this compound, multi-component solvent systems are often necessary. Always prepare the vehicle fresh before each use for optimal results.[1]
Issue: High Variability in Pharmacokinetic (PK) Data Between Animals
-
Possible Cause: High inter-animal variability can stem from physiological differences, such as gastric pH and gastric emptying time, which significantly affect the absorption of pH-sensitive compounds.[10]
-
Suggested Solution:
-
Standardize Experimental Conditions: Implement a strict fasting protocol for all animals before dosing, as food can significantly alter gastric pH and drug absorption.[11] Administer a consistent volume of water via gavage following drug administration to aid transit to the small intestine.[11]
-
Consider Advanced Formulations: If variability persists, it strongly indicates a formulation-related absorption issue. Using advanced formulations like nanoparticles can reduce the impact of physiological pH differences, leading to more consistent absorption.[6][7]
-
Signaling Pathways and Workflows
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing BTK's role and this compound's inhibitory action.
Caption: Experimental workflow for preparing an aqueous formulation of this compound for oral gavage in animal models.
Experimental Protocols
Protocol 1: Preparation of Oral Formulations
This protocol provides two common vehicle preparations for administering this compound. Formulations should be prepared fresh before use.
| Formulation Component | Aqueous Formulation [1] | Oil-Based Formulation [1] | Purpose |
| Solvent | DMSO | DMSO | Initial solubilization of this compound powder. |
| Vehicle | 40% PEG300 | Corn Oil | Primary carrier for the drug. |
| Surfactant | 5% Tween 80 | N/A | Helps maintain the drug in suspension. |
| Diluent | ddH₂O | N/A | Used to reach the final concentration. |
| Final Composition | 10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O | 5% DMSO, 95% Corn Oil | Final vehicle composition by volume. |
Methodology (Aqueous Formulation):
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
Vortex thoroughly and use immediately for animal dosing.
Protocol 2: General In Vivo Pharmacokinetic (PK) Study
This protocol outlines a general procedure for conducting a PK study in animal models, adapted from preclinical study designs.[11][12]
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Fasting: Fast animals for 12-16 hours before dosing, with free access to water.[11]
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Administer the freshly prepared this compound formulation orally via gavage.
-
Optionally, follow the dose with a small, fixed volume of water (e.g., 3.5 mL/kg) to ensure the dose reaches the stomach.[11]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11]
-
Use an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
Quantitative Data from Analogous BTK Inhibitors
The following tables summarize the reported improvements in bioavailability for other BTK inhibitors using advanced formulation technologies, providing a benchmark for potential improvements with this compound.
Table 1: Acalabrutinib Formulation Improvements
| Formulation Type | Key Parameters | Bioavailability Improvement | Animal Model | Reference |
| Polymer-Lipid Hybrid Nanoparticles (PLHNs) | Particle Size: 150.2 nmDrug Loading: 20.79% | 3.41-fold increase vs. conventional suspension | Not Specified | [6][7] |
| Amorphous Solid Dispersion (ASD) Tablet | N/A | 2.4-fold increase vs. Calquence® (in presence of ARA) | Beagle Dog | [8] |
Table 2: Ibrutinib Formulation Improvements
| Formulation Type | Key Parameters | Bioavailability Improvement | Animal Model | Reference |
| Liposil Nanohybrid System | Size: ~240 nm | 3.12-fold increase vs. ibrutinib suspension | Rat | [9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune‐mediated dermatological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving oral bioavailability of acalabrutinib using polymer–lipid hybrid nanoparticles: design, optimization, and in vivo pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving oral bioavailability of acalabrutinib using polymer-lipid hybrid nanoparticles: design, optimization, and in vivo pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 10. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Atuzabrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant clinical efficacy but is associated with off-target effects leading to adverse events. Atuzabrutinib, a next-generation BTK inhibitor, is designed for improved selectivity to minimize these off-target interactions. This guide provides a detailed comparison of the selectivity profiles of this compound and ibrutinib, supported by available experimental data.
Mechanism of Action: Covalent Inhibition of BTK
Both this compound and ibrutinib are covalent inhibitors of BTK. Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] this compound is a reversible covalent inhibitor, also targeting the Cys481 residue. This difference in binding modality may contribute to variations in their duration of action and off-target profiles.
Kinase Selectivity Profile
The therapeutic window of a kinase inhibitor is significantly influenced by its selectivity. Off-target inhibition of other kinases can lead to unintended side effects. Kinome profiling assays, such as the KINOMEscan™, are utilized to assess the selectivity of inhibitors against a broad panel of human kinases.
Table 1: Comparative Kinase Selectivity of Ibrutinib and a Surrogate for this compound (Rilzabrutinib)
| Feature | Ibrutinib | This compound (inferred from Rilzabrutinib) |
| BTK Inhibition | Potent | Potent |
| Binding Reversibility | Irreversible | Reversible Covalent |
| Off-Target Kinases Inhibited (>65% at 1µM) | 98 | 2 |
| Selectivity Category | Low | High |
Data for the number of off-target hits is sourced from a comparative analysis of 15 BTK inhibitors, where rilzabrutinib was used as a representative highly selective inhibitor.[2]
Ibrutinib is known to inhibit several other kinases beyond BTK, including members of the TEC and EGFR families, which have been associated with clinical side effects such as bleeding and atrial fibrillation.[3][4] In contrast, this compound and rilzabrutinib are designed to have minimal off-target activity, particularly against Src family kinases.
Signaling Pathway Inhibition
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound and ibrutinib.
Caption: BTK Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays are fundamental in determining the inhibitory potency (e.g., IC50) of compounds against their target kinase and assessing selectivity across the kinome.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Methodologies:
-
KINOMEscan™ Assay: This is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[5][6]
-
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
-
The DNA-tagged kinase, immobilized ligand, and the test compound (at various concentrations) are combined in a multi-well plate.
-
The mixture is incubated to allow for competitive binding.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is determined by qPCR of the DNA tag. A lower signal indicates stronger competition from the test compound.
-
The dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
-
-
Conclusion
The available data strongly suggests that this compound possesses a more selective kinase inhibition profile compared to ibrutinib. This enhanced selectivity is a key design feature of next-generation BTK inhibitors, aiming to reduce off-target related adverse events observed with the first-in-class agent. While direct comparative kinome-wide IC50 data for this compound is awaited, the evidence from related selective inhibitors like rilzabrutinib indicates a significant improvement in minimizing interactions with other kinases. This superior selectivity profile may translate into a better safety and tolerability profile for this compound in clinical applications. Further head-to-head clinical studies will be crucial to fully elucidate the clinical implications of these selectivity differences.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ajmc.com [ajmc.com]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
Comparative Kinome Profiling of Atuzabrutinib: A Selective BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome profile of Atuzabrutinib (formerly PRN473), a reversible Bruton's tyrosine kinase (BTK) inhibitor, in relation to other established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. The data presented herein is compiled from publicly available preclinical studies to offer an objective overview of the selectivity and potential off-target effects of these therapeutic agents.
Executive Summary
This compound distinguishes itself as a highly selective, reversible inhibitor of BTK. Kinome profiling data demonstrates that at a concentration of 1 µM, this compound exhibits significant inhibition (>90%) of a small subset of kinases, primarily within the TEC family, including BTK itself. This high degree of selectivity, particularly the lack of significant interaction with Src family kinases, suggests a potentially favorable safety profile with a lower risk of certain off-target effects compared to the first-generation BTK inhibitor, ibrutinib. Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, also display improved selectivity over ibrutinib. This guide will delve into the quantitative kinome data, the experimental methodologies used to generate this data, and the signaling pathways involved.
Comparative Kinome Profiling Data
The following table summarizes the kinome profiling data for this compound and other BTK inhibitors. The data for this compound is derived from an enzymatic inhibition assay, while the data for ibrutinib, acalabrutinib, and zanubrutinib is from a comprehensive kinase scan (scanMAX), a competition binding assay. It is important to note that direct comparisons should be made with caution due to potential variations in assay platforms and experimental conditions.
| Inhibitor | Assay Concentration | Number of Kinases Profiled | On-Target Kinase(s) (% Inhibition >90%) | Primary Off-Target Kinases (% Inhibition >90%) | Number of Off-Target Kinases (>65% Inhibition) | Key Off-Target Families Avoided |
| This compound | 1 µM | 230 | BTK | TXK, TEC, BMX, BLK, ITK[1] | Not Reported | Src family kinases[2][3] |
| Ibrutinib | 1 µM | 403 (wild-type) | BTK | EGFR, TEC, BMX, ITK, and others | >50 | - |
| Acalabrutinib | 1 µM | 403 (wild-type) | BTK | - | ≤11 | EGFR, ITK |
| Zanubrutinib | 1 µM | 403 (wild-type) | BTK | - | 12-50 | EGFR |
Data for ibrutinib, acalabrutinib, and zanubrutinib is adapted from a comprehensive in vitro kinase profiling study using the scanMAX platform, which categorized selectivity based on the number of off-targets with >65% inhibition at 1 µM.
Signaling Pathway Analysis
The primary therapeutic target of this compound and other compared inhibitors is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts B-cell proliferation, survival, and signaling, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases. However, off-target inhibition of other kinases can lead to unintended side effects.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Protocols
The kinome profiling data presented in this guide was generated using established methodologies, primarily enzymatic inhibition assays and competition binding assays like KINOMEscan®.
KINOMEscan® Competition Binding Assay (General Protocol)
The KINOMEscan® platform is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding format.
Principle: A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.
Workflow:
Caption: A generalized workflow for the KINOMEscan® competition binding assay.
Detailed Steps:
-
Compound Preparation: The test inhibitor is serially diluted to the desired concentrations.
-
Assay Plate Preparation: The DNA-tagged kinases from the panel are added to the wells of a microtiter plate.
-
Incubation: The test compound is added to the wells containing the kinases and incubated to allow for binding to reach equilibrium.
-
Competitive Binding: The kinase-inhibitor mixtures are transferred to a plate containing an immobilized ligand that binds to the active site of the kinases.
-
Washing: The plate is washed to remove any unbound kinases and inhibitors.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR using primers specific for the DNA tag on each kinase.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of inhibition. For dose-response experiments, binding constants (Kd) can be calculated.
Conclusion
This compound demonstrates a highly selective kinome profile, with potent inhibition of BTK and a limited number of other TEC family kinases. This selectivity, particularly the avoidance of Src family kinases, may translate to a more favorable safety profile compared to less selective BTK inhibitors. The comparative data presented in this guide, while based on different experimental platforms, provides valuable insights for researchers and drug developers in the field of kinase inhibitor therapeutics. Further head-to-head studies using standardized kinome profiling platforms would be beneficial for a more direct comparison of these inhibitors.
References
Head-to-Head Comparison: Atuzabrutinib vs. Evobrutinib in Preclinical and Clinical Development
This guide provides a comprehensive, data-driven comparison of two Bruton's tyrosine kinase (BTK) inhibitors, Atuzabrutinib and Evobrutinib. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, potency, selectivity, and clinical trial outcomes to date.
Executive Summary
This compound and Evobrutinib are both small molecule inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. While both drugs target BTK, they exhibit fundamental differences in their binding mechanisms, selectivity profiles, and clinical development trajectories. Evobrutinib, a covalent irreversible inhibitor, has been extensively studied in autoimmune diseases, particularly multiple sclerosis (MS), with mixed results in late-stage clinical trials. This compound, a reversible inhibitor, has been investigated in earlier-stage trials for various autoimmune and inflammatory conditions, with its development being discontinued for some indications. This guide will delve into the available data to provide a clear, comparative overview of these two agents.
Mechanism of Action and Chemical Properties
Both this compound and Evobrutinib function by inhibiting the enzymatic activity of BTK, thereby modulating B-cell activation, proliferation, and downstream inflammatory signaling. However, their interaction with the BTK enzyme differs significantly.
This compound is a reversible and selective inhibitor of BTK[1]. This means it does not form a permanent bond with the enzyme.
Evobrutinib is a covalent and irreversible inhibitor that forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK[2][3]. This irreversible binding leads to sustained inhibition of the enzyme.
A visual representation of the targeted signaling pathway is provided below.
References
Atuzabrutinib's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with TEC Family Kinases
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 7, 2025 – This guide provides a detailed comparison of the cross-reactivity profile of Atuzabrutinib (formerly PRN473), a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), with other members of the TEC (tyrosine kinase expressed in hepatocellular carcinoma) family of kinases. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of novel BTK inhibitors.
This compound is a selective inhibitor of BTK, a crucial signaling element in both adaptive and innate immune pathways.[1] While designed for high potency against BTK, understanding its interaction with other structurally similar TEC family kinases is critical for predicting its broader immunological effects and potential side effects. The TEC kinase family, the second largest family of non-receptor tyrosine kinases, includes five members: BTK, Interleukin-2-inducible T-cell kinase (ITK), TEC, Bone marrow tyrosine kinase on chromosome X (BMX), and Tyrosine-protein kinase TXK (also known as RLK).[2] These kinases play pivotal roles in the signaling pathways of various immune cells.
Comparative Inhibitory Activity of this compound against TEC Family Kinases
The selectivity of this compound has been evaluated against a broad panel of kinases. In a comprehensive screen of 230 kinases, this compound at a concentration of 1 µM demonstrated greater than 90% inhibition of six kinases: BTK, TXK, TEC, BMX, BLK (B-lymphoid kinase), and ITK.[3] The half-maximal inhibitory concentration (IC50) values further delineate its potency against these kinases, highlighting a highly potent inhibition of BTK and varying degrees of activity against other TEC family members.
| Kinase | IC50 (nM) |
| BTK | 1.8 ± 0.2 |
| BMX | Potent Inhibition (Specific IC50 not provided in the primary source) |
| TEC | Potent Inhibition (Specific IC50 not provided in the primary source) |
| TXK | Potent Inhibition (Specific IC50 not provided in the primary source) |
| ITK | >90% inhibition at 1µM |
| BLK | >90% inhibition at 1µM |
Table 1: In vitro inhibitory activity of this compound against a selection of TEC family and related kinases. Data sourced from a kinase activity assay with ATP competition.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Enzymatic Inhibition)
The inhibitory activity of this compound was determined using an in vitro enzymatic inhibition assay. This method quantifies the ability of the compound to inhibit the activity of purified kinases.
Methodology:
-
Kinase Panel Screening: this compound was initially screened at a concentration of 1 µM against a panel of 230 purified kinases to identify potential targets. The percentage of inhibition was calculated relative to a vehicle control (DMSO).
-
IC50 Determination: For kinases showing significant inhibition in the initial screen, a dose-response analysis was performed to determine the IC50 value.
-
Assay Conditions: The kinase reactions were performed in the presence of a range of this compound concentrations and a fixed concentration of ATP, typically near its Km value for each specific kinase. The kinase activity was measured by quantifying the phosphorylation of a substrate, often a synthetic peptide or protein.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The results are typically presented as the mean ± standard deviation from multiple independent experiments.[4]
Signaling Pathways and Experimental Workflow
TEC Family Kinase Signaling Pathway
The TEC family of kinases are critical downstream mediators of various cell surface receptors in hematopoietic cells. For instance, BTK is essential for B-cell receptor (BCR) signaling, while ITK plays a key role in T-cell receptor (TCR) signaling. Upon receptor activation, TEC kinases are recruited to the plasma membrane and activated through phosphorylation by Src family kinases. Activated TEC kinases then phosphorylate and activate phospholipase C-gamma (PLCγ), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, gene transcription and cellular responses like proliferation, differentiation, and cytokine release.
Caption: Simplified TEC family kinase signaling pathway.
General Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic approach, starting from a broad screen to more focused dose-response studies.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a potent inhibitor of BTK with demonstrated cross-reactivity against other members of the TEC kinase family, including BMX, TEC, and TXK, as well as ITK and BLK. This selectivity profile distinguishes it from first-generation BTK inhibitors, which often exhibit a broader range of off-target activities. The detailed understanding of this compound's interactions with the broader TEC kinome is essential for the continued development and characterization of this and other next-generation kinase inhibitors. The provided experimental methodologies offer a framework for the reproducible assessment of kinase inhibitor selectivity.
References
- 1. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Reversible and Covalent BTK Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized treatment paradigms, with two major classes of inhibitors now at the forefront: covalent and reversible. This guide provides an in-depth, objective comparison of these two classes, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between covalent and reversible BTK inhibitors lies in their mechanism of binding to the BTK enzyme.
Covalent BTK inhibitors form a permanent, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[1][2][3] This irreversible binding leads to sustained inhibition of BTK activity, effectively shutting down downstream signaling pathways that promote B-cell proliferation and survival.[1][4] The first-generation covalent inhibitor, ibrutinib, paved the way for this class, followed by second-generation inhibitors like acalabrutinib and zanubrutinib, which were designed for improved selectivity.[2][5]
Reversible (non-covalent) BTK inhibitors , on the other hand, bind to the BTK enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[2][6] This binding is temporary, and the inhibitor can associate and dissociate from the enzyme. A key advantage of this reversible binding is that these inhibitors are not dependent on the Cys481 residue for their activity.[1] This allows them to be effective against BTK enzymes that have mutations at the C481 position, a common mechanism of acquired resistance to covalent inhibitors.[7] Pirtobrutinib is a prominent example of a clinically approved reversible BTK inhibitor.[5][6]
The BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of BTK in this pathway.
Caption: The BTK signaling pathway initiated by BCR activation.
Quantitative Comparison of BTK Inhibitors
The following tables summarize key quantitative data for representative covalent and reversible BTK inhibitors, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Class | Target | IC50 (nM) |
| Ibrutinib | Covalent | BTK | 0.5 |
| Acalabrutinib | Covalent | BTK | 3 |
| Zanubrutinib | Covalent | BTK | <1 |
| Pirtobrutinib | Reversible | BTK | 3.3 |
| Fenebrutinib | Reversible | BTK | 1.8 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in a biochemical assay. Data is compiled from multiple sources and may vary depending on the specific assay conditions.
Table 2: Selectivity Profile of BTK Inhibitors (IC50 in nM)
| Inhibitor | BTK | TEC | EGFR | ITK | SRC |
| Ibrutinib | 0.5 | 10 | 5.6 | 5 | 20 |
| Acalabrutinib | 3 | 18 | >1000 | 20 | >1000 |
| Zanubrutinib | <1 | 6 | 60 | 67 | >1000 |
| Pirtobrutinib | 3.3 | >1000 | >1000 | >1000 | >1000 |
This table highlights the off-target activity of various BTK inhibitors. Higher IC50 values indicate lower potency against the respective kinase, signifying greater selectivity for BTK. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.
Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Caption: Workflow for a typical biochemical BTK kinase assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[8] Dilute purified recombinant BTK enzyme and a suitable substrate (e.g., poly(Glu,Tyr) peptide) in the kinase buffer.[9][10] Prepare a stock solution of ATP.
-
Inhibitor Plating: Serially dilute the test inhibitors in DMSO and add them to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted BTK enzyme to each well containing the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[10]
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay kit.[8][10] This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.[8]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based BTK Inhibition Assay
This assay evaluates the ability of an inhibitor to block BTK activity within a cellular context.
Methodology:
-
Cell Culture: Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Inhibitor Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
BCR Stimulation: Stimulate the B-cell receptors by adding an anti-IgM antibody to the wells.
-
Cell Lysis: After a short incubation period (e.g., 10 minutes), lyse the cells to release intracellular proteins.
-
Detection of BTK Phosphorylation: Measure the level of phosphorylated BTK (pBTK) using an ELISA-based method or Western blotting. This provides a direct readout of BTK activation.
-
Data Analysis: Normalize the pBTK signal to the total BTK or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to calculate the EC50 value.
Target Occupancy Assay
This assay quantifies the percentage of BTK enzyme that is bound by an inhibitor in cells or patient samples.
Caption: Workflow for a probe-based BTK target occupancy assay.
Methodology:
-
Sample Collection and Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients treated with a BTK inhibitor.[11]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Probe Competition: Incubate the cell lysates with a biotinylated probe that covalently binds to the Cys481 residue of BTK.[12] In samples where BTK is already occupied by a covalent inhibitor, the probe will be unable to bind.
-
Capture and Detection: Capture the biotinylated probe-BTK complexes on a streptavidin-coated plate. Detect the amount of captured BTK using an anti-BTK antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Quantification of Total BTK: In parallel, measure the total amount of BTK in the lysates using a sandwich ELISA.
-
Data Analysis: Calculate the percentage of BTK occupancy by comparing the amount of free BTK (that which binds the probe) to the total amount of BTK in the sample.[13]
Clinical Considerations: Efficacy, Safety, and Resistance
The differences in binding mechanisms between covalent and reversible BTK inhibitors have significant clinical implications.
Efficacy: Both classes of inhibitors have demonstrated significant efficacy in treating various B-cell malignancies.[5][14] Head-to-head clinical trials have been conducted to compare the efficacy and safety of different covalent inhibitors. For instance, studies have compared acalabrutinib and zanubrutinib to ibrutinib, showing comparable or, in some cases, improved outcomes with the second-generation inhibitors.[14][15][16] A recent head-to-head trial also showed that the reversible inhibitor pirtobrutinib had a superior overall response rate compared to ibrutinib in patients with CLL/SLL.[17][18]
Safety and Tolerability: A key differentiator between the first- and second-generation covalent inhibitors is their safety profile. Ibrutinib is associated with a higher incidence of off-target side effects, such as atrial fibrillation, bleeding, and diarrhea, which are thought to be due to its inhibition of other kinases like TEC, EGFR, and SRC.[19][20][21][22] Acalabrutinib and zanubrutinib were designed to be more selective for BTK, resulting in a more favorable safety profile with fewer cardiovascular and other off-target adverse events.[15][16][19][22] Reversible inhibitors like pirtobrutinib also appear to have a favorable safety profile, with low rates of common BTK inhibitor-associated side effects.[6][23]
Resistance: A major challenge with covalent BTK inhibitors is the development of acquired resistance, most commonly through mutations in the Cys481 residue of BTK.[1][7] These mutations prevent the covalent binding of the inhibitor, rendering it ineffective. Reversible inhibitors, by not relying on Cys481 for binding, can overcome this resistance mechanism and are effective in patients who have progressed on covalent BTK inhibitors.[4][6]
Conclusion
Both covalent and reversible BTK inhibitors have proven to be highly effective therapeutic agents. Covalent inhibitors offer the advantage of sustained target inhibition, while second-generation agents have significantly improved safety profiles compared to the first-in-class ibrutinib. Reversible inhibitors provide a crucial advantage in overcoming acquired resistance to covalent inhibitors due to their different binding mechanism. The choice of inhibitor will depend on the specific clinical context, including the patient's disease characteristics, prior treatments, and tolerability. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers working to further advance the field of BTK inhibition.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. patientpower.info [patientpower.info]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. youtube.com [youtube.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. droracle.ai [droracle.ai]
Atuzabrutinib's Impact on ITK Signaling: A Comparative Analysis
A deep dive into the differential effects of Atuzabrutinib on Interleukin-2-inducible T-cell kinase (ITK) signaling reveals a profile of high selectivity for its primary target, Bruton's tyrosine kinase (BTK), with significantly less activity against ITK. This guide provides a comparative analysis of this compound against other BTK inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform researchers and drug development professionals.
This compound (also known as SAR444727 or PRN473) is a reversible, selective inhibitor of BTK, a key enzyme in B-cell signaling pathways.[1][2] Its development has been focused on immune-mediated diseases.[1] A critical aspect of any kinase inhibitor's profile is its selectivity, as off-target effects can lead to unintended side effects or polypharmacology. One important off-target kinase for BTK inhibitors is ITK, a member of the same Tec family of kinases that plays a crucial role in T-cell signaling.[3] Inhibition of ITK can modulate T-cell activity, which may be beneficial or detrimental depending on the therapeutic context.
This guide compares the effects of this compound on ITK to that of other notable BTK inhibitors: the first-generation inhibitor ibrutinib, and the second-generation inhibitors acalabrutinib and zanubrutinib.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against its intended target versus other kinases. A higher IC50 value indicates lower potency (less inhibition). The data presented below, summarized from preclinical studies, highlights the differential selectivity profiles of this compound and its counterparts.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Selectivity Ratio (ITK IC50 / BTK IC50) |
| This compound (PRN473) | BTK | 1.8 ± 0.2 | ~167 |
| ITK | 300 ± 10 | ||
| Ibrutinib | BTK | ~1.5 | Variable (low) |
| ITK | ~0.5 - 218 (highly variable)[4] | ||
| Acalabrutinib | BTK | ~5.1 | Very High (Not Inhibited) |
| ITK | Not Inhibited[3][5] | ||
| Zanubrutinib | BTK | ~0.5 | Moderate |
| ITK | <1 µM (EC50 in Jurkat T-cells)[6] | ||
| Rilzabrutinib (PRN1008) | BTK | 1.3 ± 0.5[7] | Minimal Inhibition |
| ITK | Minimal Inhibition[8] |
Data for this compound is from in vitro kinase assays.[9] Data for other inhibitors are compiled from multiple sources and assays, which can contribute to variability.[3][4][5][6]
The data clearly indicates that this compound is highly selective for BTK over ITK, with a selectivity ratio of approximately 167. This contrasts with the first-generation inhibitor ibrutinib, which inhibits both BTK and ITK. Acalabrutinib stands out for its very high selectivity, showing virtually no inhibition of ITK.[3][5] Zanubrutinib and Rilzabrutinib also demonstrate greater selectivity for BTK over ITK compared to ibrutinib.
Signaling Pathways and Experimental Workflow
To understand the biological context of these findings, it is essential to visualize the signaling pathways and the experimental methods used to derive the data.
ITK and BTK Signaling Pathways
The following diagram illustrates the distinct roles of BTK and ITK in B-cell and T-cell signaling, respectively.
Caption: Simplified signaling pathways for BTK in B-cells and ITK in T-cells, showing points of inhibition.
Experimental Workflow for Kinase Inhibition Assays
The workflow for determining the IC50 values of inhibitors like this compound typically involves a biochemical kinase assay followed by cellular assays for validation.
Caption: General workflow for determining kinase inhibitor potency from biochemical to cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is a representative method for determining the IC50 of an inhibitor against a purified kinase.
Objective: To measure the enzymatic activity of ITK or BTK in the presence of varying concentrations of this compound to determine its IC50 value.
Materials:
-
Recombinant human ITK or BTK enzyme
-
Kinase-specific peptide substrate
-
ATP solution
-
This compound (or other inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[8]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of kinase, substrate, and ATP in kinase assay buffer at 2x the final desired concentration.
-
Inhibitor Plating: Dispense a small volume (e.g., 50 nL) of serially diluted this compound in DMSO into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.
-
Kinase Reaction Initiation: Add the 2x kinase solution to the wells, followed by the 2x substrate/ATP mix to initiate the reaction. The final reaction volume is typically 5 µL.[8]
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.[7]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular ITK Signaling Assay (Jurkat T-Cell Activation)
This protocol describes a method to assess the functional inhibition of the ITK signaling pathway in a relevant cell line.
Objective: To measure the effect of this compound on T-cell receptor (TCR)-mediated activation in Jurkat T-cells, a human T-lymphocyte cell line.
Materials:
-
Jurkat, Clone E6-1 cells[10]
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]
-
This compound (or other inhibitors)
-
TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Assay plates (96-well)
-
Flow cytometer or ELISA reader
-
Reagents for detecting downstream signaling events (e.g., anti-p-PLCγ1 antibody for Western blot/flow cytometry, or IL-2 ELISA kit)
Procedure:
-
Cell Culture: Culture Jurkat cells in suspension according to standard protocols.[10]
-
Cell Plating: Seed the Jurkat cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.[11]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or control inhibitors. Include a DMSO vehicle control. Pre-incubate for 1-2 hours.
-
TCR Stimulation: Add stimulating anti-CD3/CD28 antibodies to the wells to activate the TCR signaling cascade.
-
Incubation: Incubate the cells for an appropriate duration depending on the endpoint being measured (e.g., 15-30 minutes for phosphorylation events, 24 hours for cytokine production).[11]
-
Endpoint Analysis:
-
Phosphorylation: Lyse the cells and analyze the phosphorylation of downstream targets like PLCγ1 by Western blot or intracellular flow cytometry.
-
Cytokine Production: Collect the cell supernatant and measure the concentration of secreted IL-2 using an ELISA kit.
-
Activation Marker Expression: Stain the cells with fluorescently-labeled antibodies against activation markers (e.g., CD69) and analyze by flow cytometry.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the inhibition of the signaling marker against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound demonstrates a highly selective inhibition profile, potently targeting BTK while largely sparing ITK. This differentiates it from the first-generation BTK inhibitor ibrutinib and places its selectivity profile in a category similar to other second-generation inhibitors like acalabrutinib and rilzabrutinib, which also show minimal ITK engagement.[3][8] The high selectivity of this compound for BTK suggests a lower potential for T-cell mediated off-target effects, which could be advantageous in the treatment of B-cell driven autoimmune diseases where modulation of T-cell activity is not desired. The provided data and protocols offer a framework for researchers to further investigate and compare the nuanced effects of various kinase inhibitors on immune cell signaling.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PRN473, an inhibitor of Bruton's tyrosine kinase, inhibits neutrophil recruitment via inhibition of macrophage antigen‐1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacytimes.com [pharmacytimes.com]
comparative analysis of Atuzabrutinib and zanubrutinib
A Comparative Analysis of Atuzabrutinib and Zanubrutinib: Two Distinct Bruton's Tyrosine Kinase Inhibitors
This guide provides a detailed comparative analysis of this compound and Zanubrutinib, two small molecule inhibitors of Bruton's tyrosine kinase (BTK). While both drugs target the same enzyme, they exhibit fundamental differences in their mechanism of action, clinical development, and therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Executive Summary
Zanubrutinib is a second-generation, irreversible BTK inhibitor approved for the treatment of various B-cell malignancies. It is characterized by high selectivity and sustained BTK occupancy, which translates to favorable efficacy and safety profiles in its approved indications. In contrast, this compound is a reversible BTK inhibitor that was under development for autoimmune diseases. Its clinical development for indications such as atopic dermatitis has been discontinued, and it is not an approved therapeutic. This guide will dissect their distinct pharmacological profiles, summarize key experimental findings, and provide detailed methodologies for the experiments cited.
Mechanism of Action
Both molecules inhibit Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, trafficking, and survival of B-cells.[1][3] By blocking BTK, these inhibitors disrupt downstream signaling cascades, including the NF-κB and MAP kinase pathways, leading to decreased survival of malignant B-cells or modulation of B-cell activity in autoimmune conditions.[1][4]
The primary distinction lies in their binding mode:
-
Zanubrutinib is an irreversible covalent inhibitor . It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to permanent inactivation of the enzyme.[2][3][4]
-
This compound is a reversible inhibitor , meaning it binds to and dissociates from the BTK active site without forming a permanent bond.[5]
This difference in binding modality has significant implications for their pharmacodynamic profiles and clinical use.
Figure 1. BTK Signaling Pathway and Inhibition.
Comparative Data
General Characteristics
| Feature | This compound | Zanubrutinib |
| Drug Class | Small Molecule | Small Molecule |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Binding Mode | Reversible[5] | Irreversible (Covalent)[2][3] |
| Binding Site | ATP-binding pocket | Cysteine 481 in ATP-binding pocket[2][4] |
| Developer | Principia Biopharma / Sanofi[6] | BeiGene |
| Highest Dev. Phase | Discontinued (Phase 2)[6][7] | Approved[8][9] |
| Therapeutic Area | Autoimmune Disorders (e.g., Atopic Dermatitis)[7][10] | B-Cell Malignancies (e.g., CLL, MCL)[2][3] |
Clinical Efficacy and Safety
Direct comparison of clinical data is not feasible due to the different indications and developmental stages.
Zanubrutinib (Oncology)
Zanubrutinib has demonstrated robust efficacy and a favorable safety profile in multiple Phase 3 clinical trials, leading to its approval for several B-cell cancers.[9]
| Trial (Indication) | Comparator | Key Efficacy Outcome | Key Safety Finding |
| ALPINE (Relapsed/Refractory CLL) | Ibrutinib | Superior Progression-Free Survival (PFS) for Zanubrutinib (78.4% vs 65.9% at 24 months).[9] | Lower rate of atrial fibrillation with Zanubrutinib.[11] |
| SEQUOIA (Treatment-Naïve CLL) | Bendamustine + Rituximab | Longer PFS with Zanubrutinib.[9] | Generally well-tolerated.[8] |
| BGB-3111-206 (Relapsed/Refractory MCL) | Single-arm | High Overall Response Rate (ORR) of 83.7% and Complete Response (CR) rate of 77.9%.[12] | Most common Grade ≥3 AEs were neutropenia and pneumonia.[12] |
This compound (Autoimmune)
This compound was evaluated in early-phase trials for autoimmune conditions. A Phase 2a trial of a topical gel formulation in patients with mild-to-moderate atopic dermatitis did not meet its primary endpoint for improving disease activity.[10][13]
| Trial (Indication) | Comparator | Key Efficacy Outcome | Key Safety Finding |
| NCT04992546 (Atopic Dermatitis) | Placebo | Did not show significant statistical improvements in lesion scores compared to placebo.[10] | Treatment-emergent adverse events were mostly mild.[14] |
Key Experimental Protocols
Clinical Trial Design: A Representative Workflow
The workflow for a typical Phase 3 randomized controlled trial, such as the ALPINE study for Zanubrutinib, is outlined below.
Figure 2. Generalized Phase 3 Clinical Trial Workflow.
Protocol: Zanubrutinib in Relapsed/Refractory CLL (ALPINE Study - NCT03734016)
-
Objective : To compare the efficacy and safety of Zanubrutinib versus Ibrutinib in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL).[9]
-
Design : A Phase 3, randomized, open-label, global, multicenter trial.[15]
-
Patient Population : Adults with a confirmed diagnosis of R/R CLL/SLL who have received at least one prior systemic therapy. Key inclusion criteria included measurable disease and adequate organ function.[15]
-
Intervention :
-
Arm 1 : Zanubrutinib administered orally at a dose of 160 mg twice daily.
-
Arm 2 : Ibrutinib administered orally at a dose of 420 mg once daily.
-
-
Primary Endpoint : Investigator-assessed Overall Response Rate (ORR). Progression-Free Survival (PFS) was a key secondary endpoint that later became the primary basis for superiority claims.[9]
-
Assessments : Efficacy was assessed via imaging and clinical evaluation at regular intervals. Safety was monitored through the collection of adverse events (AEs), laboratory tests, and physical examinations throughout the study.
Protocol: this compound in Atopic Dermatitis (NCT04992546)
-
Objective : To evaluate the safety, tolerability, and pharmacokinetics of topically administered this compound (PRN473) gel.[7]
-
Design : A Phase 2a, randomized, double-blind, placebo-controlled, intra-patient study.[7]
-
Patient Population : Patients with mild to moderate atopic dermatitis.[7]
-
Intervention :
-
Treatment : this compound topical gel applied to designated lesion areas.
-
Control : Placebo gel applied to other lesion areas on the same patient.
-
-
Primary Endpoint : Change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Assessments : Disease activity was measured using scoring systems like EASI and Investigator's Global Assessment (IGA). Safety and local tolerability were monitored.
Conclusion
This compound and Zanubrutinib, while both targeting BTK, represent divergent paths in drug development. Zanubrutinib is a successful second-generation irreversible inhibitor that has become a standard-of-care treatment in B-cell oncology, demonstrating superiority over the first-generation inhibitor, ibrutinib.[9][16] Its development emphasized high selectivity to minimize off-target effects, resulting in an improved safety profile.[11]
This compound, a reversible inhibitor, was explored for a different therapeutic purpose—the modulation of immune responses in autoimmune diseases. However, its clinical development was halted after early-phase trials did not demonstrate sufficient efficacy.[6][10] The comparative analysis of these two molecules underscores the critical role of binding kinetics (reversible vs. irreversible), kinase selectivity, and indication-specific clinical trial design in determining the ultimate therapeutic utility of a targeted agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Principia Biopharma/Sanofi - AdisInsight [adisinsight.springer.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Zanubrutinib, Next-Generation BTK, Leads to Impressive Responses in Patients with CLL or SLL [ahdbonline.com]
- 9. FDA Approves Zanubrutinib for CLL and SLL - NCI [cancer.gov]
- 10. This compound Topical Gel Does Not Improve Disease Activity in Patients with Mild-to-Moderate Atopic Dermatitis: Findings from a Phase 2A Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Validate User [ashpublications.org]
- 13. This compound (SAR444727) / Sanofi [delta.larvol.com]
- 14. congress.sanofimedical.com [congress.sanofimedical.com]
- 15. A Phase 3, Randomized Study of Zanubrutinib (BGB 3111) Compared with Ibrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 16. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Atuzabrutinib: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of investigational compounds like atuzabrutinib is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on guidelines for similar Bruton's tyrosine kinase (BTK) inhibitors and general best practices for pharmaceutical waste management.
This compound is a reversible, selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1] Its investigation in various clinical trials necessitates stringent protocols for its management in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[2][3] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound.[2][3] |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against spills.[2][3] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation.[2][3] |
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the compound and prevent wider contamination.
dot
Caption: Workflow for managing an this compound spill.
III. This compound Disposal Procedure
The disposal of this compound and its contaminated materials should follow a structured and cautious approach to ensure safety and regulatory compliance. It is crucial to prevent the release of the compound into the environment.[3]
Step 1: Segregation of Waste
Properly segregate this compound waste from other laboratory waste streams. This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
Step 2: Waste Classification
While a specific hazard classification for this compound is not available, it is prudent to treat it as a potentially hazardous chemical waste. Some BTK inhibitors are classified as harmful if swallowed and may cause skin and eye irritation.[2] Therefore, this compound waste should be handled as such.
Step 3: Packaging for Disposal
-
Solid Waste: Collect solid this compound waste, including contaminated PPE and lab supplies, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
Step 4: Final Disposal Method
The recommended method for the final disposal of pharmaceutical waste is high-temperature incineration.[4] This method ensures the complete destruction of the active compound.
dot
Caption: Recommended disposal pathway for this compound waste.
IV. Decontamination of Laboratory Equipment
Thoroughly decontaminate all laboratory equipment and surfaces that have come into contact with this compound. A common and effective method is to scrub surfaces with alcohol.[3]
V. Regulatory Compliance
Ensure that all disposal activities comply with local, state, and federal regulations for hazardous and pharmaceutical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper waste pickup and disposal.
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety, environmental protection, and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
